4-Nitrochalcone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGGAFMGIOIQS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049211 | |
| Record name | 4-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2960-55-6, 1222-98-6 | |
| Record name | trans-4-Nitrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone, 4-nitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002960556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT67D88ODY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-nitrochalcone, a synthetic chalcone derivative with significant potential in medicinal chemistry and pharmacological research. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and its implicated biological signaling pathways.
Synthesis of this compound
The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, 4-nitrobenzaldehyde, with an acetophenone.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, beakers, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 20% aqueous solution of sodium hydroxide dropwise. A color change to deep yellow or orange and the formation of a precipitate should be observed.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically left to stir overnight to ensure completion.
-
Neutralization and Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and a few drops of dilute HCl to neutralize the excess NaOH. Stir the mixture vigorously with a glass rod until a yellow solid precipitates out.
-
Isolation of Crude Product: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Synthesis Workflow Diagram
Purification of this compound
The crude this compound can be purified by recrystallization to obtain a product with high purity, suitable for analytical and biological studies.
Experimental Protocol: Recrystallization
Materials and Reagents:
-
Crude this compound
-
Ethanol (or another suitable solvent like methanol or ethyl acetate)
-
Standard laboratory glassware for recrystallization (Erlenmeyer flask, hot plate, etc.)
Procedure:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Gentle heating on a hot plate may be required.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the pure crystals to obtain the final product.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| Appearance | Light orange to yellow crystalline powder[1] |
| Melting Point | 158-160 °C[2][3] |
| Molecular Formula | C₁₅H₁₁NO₃[3] |
| Molecular Weight | 253.25 g/mol [3] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.40 - 8.30 | Multiplet | - | Ar-H |
| Vinylic Proton (α) | ~7.50 | Doublet | ~15.6 | =CH-CO |
| Vinylic Proton (β) | ~7.80 | Doublet | ~15.6 | Ar-CH= |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~190.0 | C=O |
| Aromatic & Vinylic | 122.0 - 148.0 | Ar-C, =CH |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
3.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1660 | C=O stretching (α,β-unsaturated ketone) |
| ~1600, ~1450 | C=C aromatic ring stretching |
| ~1520, ~1340 | N-O stretching (nitro group) |
| ~980 | C-H out-of-plane bending (trans-alkene) |
3.2.3. Mass Spectrometry (MS)
| m/z | Assignment |
| 253 | [M]⁺ (Molecular ion) |
| 223 | [M - NO]⁺ |
| 177 | [M - C₆H₅O]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Biological Activity and Signaling Pathways
This compound has demonstrated promising antitumor activity in various cancer models. Its mechanism of action has been linked to the induction of apoptosis and the modulation of key cellular signaling pathways.
Implicated Signaling Pathway: mTOR and Apoptosis Induction
Recent studies have shown that this compound can exert its anticancer effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway and promoting the accumulation of reactive oxygen species (ROS), which in turn leads to apoptosis.[4]
This guide provides a foundational understanding for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and drug development, facilitating further exploration of this and related chalcone derivatives for their therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of 4-Nitrochalcone Derivatives
This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are precursors to flavonoids and have garnered significant interest in medicinal chemistry.[1][2][3] The introduction of a nitro group at the 4-position of one of the aromatic rings can significantly influence the compound's electronic properties and biological potential, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]
Synthesis of this compound Derivatives
The most prevalent and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[6][7] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone. For this compound derivatives, this typically involves reacting a substituted benzaldehyde with a 4-nitroacetophenone, or a 4-nitrobenzaldehyde with a substituted acetophenone.[6][7]
General Synthetic Workflow
The overall process from synthesis to evaluation is outlined below.
Caption: General workflow for synthesis and biological evaluation of 4-nitrochalcones.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a generalized procedure based on methodologies reported in the literature.[1][6][8][9]
-
Reactant Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of the appropriate substituted acetophenone and substituted benzaldehyde in a suitable solvent like methanol or ethanol (20-30 mL) in a round-bottom flask.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add a 40% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-15 mL).
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction can be left to stir for a few hours or overnight.[1][6] Progress should be monitored using Thin-Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, pour the mixture over crushed ice. If necessary, neutralize with a few drops of dilute hydrochloric acid (HCl).[6]
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the solid product thoroughly with cold water and then with cold ethanol or methanol to remove impurities.[1] Further purify the product by recrystallization from a suitable solvent (e.g., absolute ethanol).[9]
-
Characterization: Confirm the structure of the synthesized this compound derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[1][10]
Anticancer Activity
Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including esophageal and breast cancer.[1][11][12]
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) | KYSE-450 (Esophageal) | 4.97 | [1] |
| Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) | Eca-109 (Esophageal) | 9.43 | [1] |
| Compound 3a | HL-60(TB) (Leukemia) | Not specified (GI₅₀ 1.41-46.1) | |
| Compound 6 | Leukemia Cell Lines | Not specified (GI₅₀ 2.07-31.3) | [13] |
| This compound (4NC) | MCF-7 (Breast) | Cytotoxic Potential Noted | |
| This compound (4NC) | MDA-MB-231 (Breast) | Cytotoxic Potential Noted | [12] |
Mechanism of Action
The anticancer effects of this compound derivatives are often multifaceted, involving the induction of oxidative stress, cell cycle arrest, and apoptosis.[1][7]
-
Reactive Oxygen Species (ROS) Accumulation: Compounds like Ch-19 have been shown to significantly elevate intracellular ROS levels in a dose-dependent manner in esophageal cancer cells.[1] This increase in oxidative stress can damage cellular components and trigger cell death pathways.
-
Apoptosis Induction: The accumulation of ROS often leads to the initiation of apoptosis (programmed cell death).[1][7] This is a key mechanism for eliminating cancerous cells.
-
Cell Cycle Arrest: Treatment with certain derivatives can cause cancer cells to arrest in specific phases of the cell cycle, such as the G2/M phase, thereby inhibiting cell proliferation.[1][13]
-
mTOR Pathway Inhibition: In breast cancer models, this compound has been shown to decrease the activation of mTOR pathway effectors (Raptor and S6K1), leading to a reduction in protein synthesis and subsequent cell death.[12]
Caption: ROS-induced apoptosis pathway initiated by this compound derivatives.
Experimental Protocols
-
Cell Viability (CCK-8 Assay) [1]
-
Seed cancer cells (e.g., KYSE-450, Eca-109) into 96-well plates.
-
After cell adherence, treat with various concentrations of the this compound derivative for specified time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability. The IC₅₀ value is calculated as the concentration that inhibits cell growth by 50%.
-
-
Reactive Oxygen Species (ROS) Detection [1]
-
Treat cells with the test compound for the desired time.
-
Add DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) solution to a final concentration of 10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence of the oxidized product (DCF) using flow cytometry or a fluorescence microscope to quantify ROS levels.
-
-
Apoptosis Analysis (Flow Cytometry) [1]
-
Treat cells with the test compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis [1]
-
Lyse treated and untreated cells in a suitable lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate total cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., apoptosis-related proteins like Bcl-2, Bax, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Antimicrobial Activity
This compound derivatives have shown low to moderate activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents.[6][10]
Quantitative Data: Antibacterial and Antifungal Activity
| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |
| Substituted Nitro-chalcones (1-4) | Bacillus subtilis | Zone of Inhibition (ZOI) | 2.5 - 3.5 mm (at 0.2%) | [6] |
| Substituted Nitro-chalcones (1-4) | Klebsiella pneumoniae | Zone of Inhibition (ZOI) | 4.9 - 7.2 mm (at 0.2%) | [6] |
| 4'-hydroxy-4-nitro chalcone | Staphylococcus aureus | Zone of Inhibition (ZOI) | 9.27 mm | [14] |
| 4'-hydroxy-4-nitro chalcone | Escherichia coli | Zone of Inhibition (ZOI) | 27.88 mm | [14] |
| Compound 6 (nitro-substituted) | Antibacterial Strains | MIC | Most potent of series | [10] |
| Compounds 10 & 12 (nitro-substituted) | Antifungal Strains | MIC | Most potent of series | [10] |
Experimental Protocols
-
Disc Diffusion Method [14]
-
Prepare a uniform lawn of the target microorganism on an agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the clear zone of inhibition around the disc.
-
-
Microdilution Method (for MIC determination) [10]
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anti-inflammatory Activity
Nitro-substituted chalcones have been evaluated for their anti-inflammatory properties, showing protective effects in preclinical models.[15][16]
Mechanism of Action
The anti-inflammatory activity of chalcones is often attributed to their ability to inhibit key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18]
Quantitative Data: Anti-inflammatory Effects
| Compound | Administration | Dose | Max. Anti-inflammatory Effect (%) | Time to Max. Effect (h) | Reference |
| 3'-nitrochalcone | Oral | 200 mg/kg | 34.8 ± 2.5% | 3 | [16] |
| 2'-nitrochalcone | Oral | 200 mg/kg | ~50% (comparable to meloxicam) | 5 | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[16]
-
Fast rats overnight but allow access to water.
-
Administer the test compound (e.g., 200 mg/kg) orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., meloxicam).
-
After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups relative to the control group.
Antioxidant Activity
Some this compound derivatives have been synthesized and evaluated for their antioxidant properties, which are often linked to their ability to scavenge free radicals.[19]
Experimental Protocol: DPPH Radical Scavenging Assay[19]
-
Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Add a fixed volume of a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to the test compound solutions.
-
Allow the reaction to proceed in the dark for about 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The decrease in absorbance indicates the radical scavenging activity of the compound, which can be compared to a standard antioxidant like ascorbic acid.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound | 1222-98-6 | FN158931 | Biosynth [biosynth.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 4-Methoxy-4'-nitrochalcone | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wisdomlib.org [wisdomlib.org]
4-Nitrochalcone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrochalcone, a derivative of the chalcone family, is a phenolic compound that has garnered significant interest in the scientific community for its wide array of biological activities. Chalcones, in general, are precursors to flavonoids and isoflavonoids and are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The introduction of a nitro group at the fourth position of one of the aromatic rings confers unique properties to the this compound molecule, influencing its chemical reactivity and biological efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a focus on its experimental protocols, quantitative data, and biological signaling pathways. While the term "chalcone" was first coined by the Polish chemist Stanisław Kostanecki, the specific historical details surrounding the initial synthesis of this compound are not extensively documented. However, its synthesis is intrinsically linked to the development of the Claisen-Schmidt condensation reaction, which remains the cornerstone for the preparation of this and other chalcone derivatives.
Synthesis of this compound
The primary and most classical method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde (4-nitrobenzaldehyde) with an acetophenone. The reaction proceeds through an aldol addition followed by dehydration to yield the α,β-unsaturated ketone that is characteristic of the chalcone scaffold.
Experimental Protocols
Several variations of the Claisen-Schmidt condensation have been developed to synthesize this compound, including conventional methods, microwave-assisted synthesis, and green chemistry approaches.
Conventional Synthesis Protocol:
A common laboratory-scale synthesis involves the reaction of 4-nitrobenzaldehyde and acetophenone in an alcoholic solvent, such as ethanol, with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the catalyst.
-
Reactants: 4-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent).
-
Catalyst: Aqueous solution of NaOH (typically 40-60%).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde and acetophenone in ethanol in a flask equipped with a magnetic stirrer.
-
Slowly add the aqueous NaOH solution to the mixture while stirring vigorously at room temperature.
-
Continue stirring for several hours (typically 2-4 hours) until the reaction mixture becomes turbid, indicating the formation of the product.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.
-
Microwave-Assisted Synthesis Protocol:
Microwave irradiation has been employed to accelerate the Claisen-Schmidt condensation, often leading to higher yields in shorter reaction times and under solvent-free conditions.
-
Reactants: 4-nitrobenzaldehyde and acetophenone.
-
Catalyst: A solid base catalyst such as KF-Al2O3 or SiO2–H2SO4.
-
Procedure:
-
Grind the reactants and the solid catalyst together in a mortar and pestle.
-
Place the mixture in a microwave-safe vessel.
-
Irradiate the mixture in a microwave synthesizer at a specified power and time.
-
After completion of the reaction (monitored by TLC), the solid mixture is treated with a suitable solvent to extract the product.
-
The product is then isolated by evaporation of the solvent and purified by recrystallization.
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.
| Synthesis Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional | NaOH | 2-4 hours | ~85% | [1] |
| Microwave-assisted | SiO2–H2SO4 | 5-10 minutes | >80% | [2] |
| Grinding | NaOH | 45 minutes | 70.63% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C15H11NO3 | 253.25 | 158-160 | Light orange to yellow crystalline powder |
Biological Activities and Mechanisms of Action
This compound and its derivatives have been extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[3] Its proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.
Mechanism of Action:
One of the primary mechanisms of the anticancer activity of this compound is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) within cancer cells.[2] This increase in intracellular ROS can lead to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis.
Signaling Pathways:
-
ROS-Mediated Apoptosis: this compound treatment can lead to an accumulation of ROS, which in turn triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3 and -9), and subsequent execution of apoptosis.[2]
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 4-Nitrochalcone
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrochalcone, a versatile organic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction
This compound, systematically named (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a chalcone derivative characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of the nitro group significantly influences its electronic properties and biological activities. Accurate spectroscopic characterization is crucial for confirming its structure and purity.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.40 - 8.30 | m | Aromatic Protons |
| 7.82 | d, J=15.6 Hz | H-β |
| 7.67 | d, J=15.6 Hz | H-α |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. The aromatic protons typically appear in the range of 6.8 to 8.2 ppm[1].
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 190.0 | C=O |
| 148.0 | C-NO₂ |
| 142.0 | C-β |
| 138.0 | Aromatic C |
| 134.0 | Aromatic C |
| 130.0 | Aromatic C |
| 129.0 | Aromatic C |
| 128.0 | Aromatic C |
| 124.0 | Aromatic C |
| 122.0 | C-α |
Note: The provided ¹³C NMR data is a general representation. Specific peak assignments can be found in various spectral databases.
IR spectroscopy provides information about the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Assignment |
| ~1685 | C=O (Ketone) stretch |
| ~1600 | C=C (Aromatic) stretch |
| ~1512 & ~1340 | N-O (Nitro group) asymmetric and symmetric stretch |
| ~980 | C-H bend (trans-alkene) |
The carbonyl (C=O) stretching frequency is a key characteristic band in the IR spectrum of chalcones. The value for the C=O stretch of the ketone in acetophenone is reported at 1681 cm⁻¹[2].
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
| m/z | Assignment |
| 253 | [M]⁺ (Molecular Ion) |
| 236 | [M-OH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
The molecular ion peak at m/z 253 corresponds to the molecular weight of this compound (C₁₅H₁₁NO₃)[3][4].
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
This compound can be synthesized via the Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide[1]. The reaction is typically carried out in an alcoholic solvent. The resulting product can be purified by recrystallization.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Sample Preparation: The IR spectrum can be obtained using the KBr pellet method or as a mull (e.g., Nujol)[3][5]. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS)[3].
-
Ionization: Electron ionization (EI) is a common method for generating the mass spectrum of chalcones.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
Potential Therapeutic Applications of 4-Nitrochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of this compound are presented, along with a summary of key quantitative data from preclinical studies. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, including the modulation of critical signaling pathways such as mTOR and NF-κB, visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Chalcones are a class of naturally occurring open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Their versatile chemical structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[2][3] The introduction of a nitro group at the 4-position of one of the aromatic rings gives rise to this compound, a modification that has been shown to significantly influence its biological profile.[4] Preclinical studies have demonstrated that this compound and its derivatives exhibit promising anticancer, anti-inflammatory, and antimicrobial effects, making them attractive candidates for further drug development.[5][6] This guide aims to consolidate the current knowledge on the therapeutic potential of this compound, providing a technical foundation for future research and development endeavors.
Synthesis of this compound
The primary method for synthesizing this compound is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an appropriate benzaldehyde and an acetophenone.[7][8]
General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation[8][10]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-nitrobenzaldehyde and acetophenone in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% (w/v) aqueous solution of sodium hydroxide (NaOH).[9]
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude this compound. The precipitate is then filtered, washed with water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Figure 1: General workflow for the synthesis of this compound.
Therapeutic Applications and Efficacy
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[9]
Table 1: In Vitro Anticancer Activity of this compound and its Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference(s) |
| This compound | MCF-7 (Breast) | Not specified, cytotoxic potential observed | |
| This compound | MDA-MB-231 (Breast) | Not specified, cytotoxic potential observed | |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [9] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [9] |
| Nitrochalcone derivative 3a | Leukemia cell lines | 1.41 - 46.1 | |
| Nitrochalcone derivative 6 | Leukemia cell lines | 2.07 - 31.3 |
An in vivo study using a solid Ehrlich carcinoma mouse model showed that daily oral administration of this compound (25 mg/kg) for 21 days resulted in a consistent reduction in tumor growth.
Anti-inflammatory Activity
This compound and its derivatives have been shown to possess anti-inflammatory properties.[5] Their mechanism of action involves the inhibition of inflammatory mediators.
Table 2: Anti-inflammatory Activity of Nitrochalcones
| Compound | Model | Dosage | Inhibition (%) | Reference(s) |
| 2'-nitrochalcone | TPA-induced mouse ear edema | 1.0 mg/ear | 71.17 ± 1.66 | [10] |
| 4'-nitrochalcone | TPA-induced mouse ear edema | 1.0 mg/ear | 58.25 ± 1.97 | [10] |
| 2-nitrochalcone | Carrageenan-induced paw edema | 200 mg/kg (oral) | 34.8 ± 2.5 (max effect) | [11] |
| 3-nitrochalcone | Carrageenan-induced paw edema | 200 mg/kg (oral) | 31.0 ± 5.6 (max effect) | [11] |
| This compound | Carrageenan-induced paw edema | 200 mg/kg (oral) | 38.0 ± 6.3 (max effect) | [11] |
Studies have shown that nitrochalcones can exert their anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10]
Antimicrobial Activity
This compound has demonstrated activity against various bacterial strains. It has also been shown to reduce microbial adhesion and biofilm formation.[6]
Table 3: Antimicrobial Activity of this compound
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Nitrochalcone (NC-E05) | Hospital pathogens | 15.62 - 31.25 | [6] |
| 4-nitro-substituted chalcones | B. subtilis | Zone of Inhibition: 1.5 - 3.5 mm (0.1%) | [7] |
| 4-nitro-substituted chalcones | K. pneumonia | Zone of Inhibition: 2.5 - 7.2 mm (0.1% and 0.2%) | [7] |
Mechanisms of Action
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism of the anticancer activity of this compound is the induction of programmed cell death, or apoptosis.[9] This is often accompanied by cell cycle arrest, preventing cancer cells from proliferating. For instance, a derivative of this compound, Ch-19, was found to cause G2/M phase arrest in esophageal cancer cells.[9][12] This process is often mediated by an increase in reactive oxygen species (ROS) within the cancer cells.[9][12]
Figure 2: Proposed mechanism of this compound-induced apoptosis.
Modulation of Signaling Pathways
This compound and its derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer and inflammatory diseases.
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. In breast cancer studies, this compound was found to decrease the activation of the mTOR effectors Raptor and S6K1, leading to a reduction in protein synthesis and subsequent cell death.
Figure 3: Inhibition of the mTOR signaling pathway by this compound.
The NF-κB (nuclear factor kappa B) signaling pathway plays a critical role in inflammation and cancer.[4] Chalcones have been reported to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[4][13] This is achieved by preventing the degradation of IκB, the inhibitor of NF-κB, or by interfering with the DNA-binding activity of NF-κB.[4]
Figure 4: Inhibition of the NF-κB signaling pathway by this compound.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)[1][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection[11][19]
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described for the MTT assay.
-
DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Western Blot Analysis for Apoptosis Markers[5][16]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[4][20]
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Drug Administration: Administer this compound (e.g., 200 mg/kg, orally) or a vehicle control to the animals. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][21]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents with a broad spectrum of activity. Its demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this area. Future studies should focus on optimizing the structure of this compound to enhance its potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate its therapeutic potential into tangible clinical benefits.
References
- 1. researchhub.com [researchhub.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Ehrlich ascites carcinoma by Manilkara zapota L. stem bark in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 10. abcam.com [abcam.com]
- 11. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 4-Nitrochalcones in Oncology: A Technical Guide to Their Anticancer Activity
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, a class of synthetic compounds known as 4-nitrochalcone derivatives is emerging as a significant area of interest for researchers and drug development professionals. These small molecules, characterized by a core chalcone structure with a nitro group at the fourth position of one of its aromatic rings, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the current research, focusing on their mechanism of action, quantitative anticancer activity, and the experimental protocols used for their evaluation.
Core Findings and Data Summary
Recent studies have highlighted the promise of this compound derivatives, with several compounds exhibiting low micromolar to nanomolar efficacy in inhibiting cancer cell proliferation. The anticancer activity is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.
Quantitative Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ch-19 | 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal) | 4.97 | [1] |
| Eca-109 (Esophageal) | 9.43 | [1] | ||
| Compound 3a | A 2-nitrochalcone derivative | HL-60(TB) (Leukemia) | Not specified, but potent | [2] |
| Compound 6 | A 2-nitrochalcone derivative | General (NCI-60) | Mean growth inhibition of 58.49% at 10 µM | [2] |
| Compounds 46, 47, 48, 49 | Nitro and CF3 substituted chalcones | T lymphocytes (Leukemia) | 6.1 - 8.9 | [3] |
| NCH-2 | 4-Nitroacetophenone derivative | H1299 (Lung) | 4.5 | [4] |
| MCF-7 (Breast) | 4.3 | [4] | ||
| HepG2 (Liver) | 2.7 | [4] | ||
| NCH-4 | 4-Nitroacetophenone derivative | H1299 (Lung) | 11.4 | [4] |
| MCF-7 (Breast) | 15.7 | [4] | ||
| HepG2 (Liver) | 4.1 | [4] | ||
| NCH-10 | 4-Nitroacetophenone derivative | H1299 (Lung) | 5.2 | [4] |
| MCF-7 (Breast) | 6.8 | [4] | ||
| HepG2 (Liver) | 3.5 | [4] | ||
| 4NC | This compound | MCF-7 (Breast) | Potent | [5] |
| MDA-MB-231 (Breast) | Potent | [5] | ||
| Nitrochalcone derivative (NCD) | 1-(4-hydroxyphenyl) prop-2-en-1-one derivative | Rhabdomyosarcoma (RMS) | 2.117 µg/ml | [6] |
Key Mechanisms of Action: Signaling Pathways
The anticancer effects of this compound derivatives are mediated through various signaling pathways. Two prominent mechanisms that have been elucidated are the induction of apoptosis through reactive oxygen species (ROS) accumulation and the modulation of the mTOR signaling pathway.
ROS-Mediated Apoptosis Pathway
mTOR Pathway Modulation
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. The following sections outline the methodologies for key assays used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of these compounds is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone and a 4-nitrobenzaldehyde in a solvent such as methanol.[1] The resulting crude product is then purified by crystallization or silica gel flash chromatography.[1]
Cell Viability Assay (CCK-8/MTT Assay)
This assay is fundamental in determining the cytotoxic effects of the compounds.[1][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated overnight to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).[1][7]
-
Reagent Addition: After the incubation period, a solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1][7]
-
Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined using software such as GraphPad Prism.[1]
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by the test compounds.[1]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the this compound derivative for a defined period (e.g., 24 hours).[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.[1]
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on the cell cycle progression.[1]
-
Cell Treatment: Cells are cultured in 6-well plates and exposed to the this compound derivative at different concentrations and for various time points.[1]
-
Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).[1]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using analysis software like FlowJo.[1]
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of ROS.[1]
-
Cell Treatment: Cells are treated with the this compound derivative for a specified time.
-
Staining: The cells are incubated with a fluorescent probe, such as DCFH-DA (2′,7′-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.[1]
-
Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry or fluorescence microscopy.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate the mechanism of action.[1]
-
Protein Extraction: Cells treated with the this compound derivative are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives as potential anticancer agents.
Preclinical Evaluation Workflow
Conclusion and Future Directions
The collective evidence strongly suggests that this compound derivatives are a promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, potent cytotoxic activity, and well-defined mechanisms of action make them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and reduce potential toxicity, as well as exploring their potential in combination therapies to overcome drug resistance. The detailed methodologies and data presented in this guide aim to facilitate and standardize the ongoing research efforts in this exciting field.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Antimicrobial and Antifungal Potential of 4-Nitrochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as promising scaffolds in drug discovery. Among the various substituted chalcones, 4-Nitrochalcone has emerged as a compound of significant interest due to its potent antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of this compound, detailing its efficacy, experimental protocols for its synthesis and evaluation, and insights into its mechanism of action.
Quantitative Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and related nitro-substituted chalcones against a variety of bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| 2'-hydroxy-4-nitrochalcone | Bacillus cereus | 125 | Klebsiella pneumoniae | 500 | [1] |
| Enterococcus faecalis | 125 | Pseudomonas aeruginosa | 500 | [1] | |
| Nitrochalcone (NC-E05) | Hospital Pathogens | 15.62 - 31.25 | Hospital Pathogens | 15.62 - 31.25 | [2] |
| Nitro-substituted chalcones | Staphylococcus aureus | 125 - 250 | Escherichia coli | 100 - 125 | [3] |
| Streptococcus pyogenes | 100 - 125 | Pseudomonas aeruginosa | 100 | [3] |
Table 2: Antifungal Activity of this compound and Derivatives (MIC in µg/mL)
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2'-hydroxy-4-nitrochalcone | Aspergillus fumigatus | 250 | [1] |
| Candida glabrata | 250 | [1] | |
| Nitro-substituted chalcones | Candida albicans | 25 - 100 | [3] |
| Aspergillus fumigatus | 100 - 125 | [3] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[4]
Materials and Reagents:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl, 10% solution)
-
Crushed ice
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-nitrobenzaldehyde and acetophenone in ethanol.[5]
-
Catalyst Addition: To the stirred solution, slowly add a 40% aqueous solution of KOH or NaOH at room temperature.[5]
-
Reaction: Stir the mixture for 30 minutes at room temperature and then allow it to stand for 24 hours.[5] The reaction progress can be monitored using thin-layer chromatography (TLC).[6]
-
Quenching and Neutralization: Pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture with a 10% HCl solution until a pH of 7 is reached.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration.[6]
-
Purification: Wash the crude product with cold distilled water and then recrystallize it from ethanol to obtain pure this compound.[3]
-
Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][5]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7]
Materials and Reagents:
-
Synthesized this compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the this compound in a suitable solvent like DMSO to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10⁵ CFU/mL for bacteria.[7]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[7]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Mechanism of Action
The antimicrobial and antifungal effects of this compound are attributed to its ability to interfere with various cellular processes in microorganisms.
Antibacterial Mechanism
Against Gram-positive bacteria like Staphylococcus aureus, chalcones have been shown to target key virulence factors. One proposed mechanism involves the inhibition of Sortase A (SrtA) , a bacterial enzyme responsible for anchoring surface proteins involved in adhesion and pathogenesis.[8] By inhibiting SrtA, chalcones can reduce the bacteria's ability to adhere to host cells and form biofilms.[8] Another identified target is alpha-hemolysin (Hla) , a toxin that creates pores in host cell membranes.[8] Chalcones can inhibit the hemolytic activity of Hla, thereby reducing cellular damage.[8] Some nitrochalcones have also been found to potentiate the action of conventional antibiotics like ampicillin against strains carrying β-lactamase, suggesting a role in overcoming antibiotic resistance mechanisms.[1]
Antifungal Mechanism
The antifungal activity of chalcones, including this compound derivatives, against fungi such as Candida albicans is often linked to the disruption of the fungal cell membrane. The proposed mechanism involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, some studies suggest that chalcones can interfere with the fungal cell wall.[9]
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for synthesis and antimicrobial screening of this compound.
Proposed Antibacterial Mechanism of Action in S. aureus
References
- 1. Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dovepress.com [dovepress.com]
- 8. Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrochalcone, a derivative of the chalcone scaffold, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and experimental protocols to support further research and development efforts.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
| CAS Number | 1222-98-6 | |
| Molecular Formula | C₁₅H₁₁NO₃ | |
| Molecular Weight | 253.25 g/mol | |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 158-160 °C | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound is generally characterized as being soluble in several organic solvents.[2] While extensive quantitative data for this compound specifically is limited in publicly available literature, studies on structurally similar chalcones provide valuable insights.
Qualitative Solubility:
This compound is reported to be soluble in the following organic solvents:
It is considered insoluble in water.[3]
Quantitative Solubility Data:
A study on the solubility of various substituted chalcones provides quantitative data for a 4-nitro substituted chalcone (designated as A-2) in chloroform and dichloromethane at different temperatures. This data, presented in mole fraction, can serve as a valuable reference for this compound.
Table 1: Mole Fraction Solubility (χ) of a 4-Nitro Substituted Chalcone in Chloroform and Dichloromethane at Various Temperatures
| Temperature (K) | Mole Fraction (χ) in Chloroform (x 10³) | Mole Fraction (χ) in Dichloromethane (x 10³) |
| 293.15 | 3.5648 | 6.1866 |
| 298.15 | 4.8386 | 8.7791 |
| 303.15 | 6.7299 | 11.350 |
| 308.15 | 9.3605 | 13.8922 |
| 313.15 | 13.019 | Not Reported |
Data adapted from a study on various chalcones, where A-2 represents a chalcone with a 4-NO₂ substitution.[4]
This data indicates that the solubility of the 4-nitro substituted chalcone increases with temperature in both chloroform and dichloromethane.[4]
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Chalcones, in general, are known to be susceptible to degradation under certain conditions.
General Stability Observations:
-
pH Stability: Chalcones have been reported to be unstable in both acidic and alkaline environments.[5]
-
Photostability: Chalcones can be photolabile, undergoing isomerization or degradation upon exposure to light.[5]
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data for this compound is not available, a stability-indicating HPLC method developed for a synthetic thiophene chalcone showed degradation under acidic, basic, oxidative, and photolytic conditions, while it was stable under thermal and humidity stress.[7] This suggests that this compound may exhibit a similar degradation profile.
Experimental Protocols
I. Determination of Solubility (Gravimetric Method)
This protocol is a general method for determining the solubility of a chalcone in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, acetone, chloroform, dichloromethane)
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish.
-
Record the exact weight of the filtered solution.
-
Evaporate the solvent in a vacuum oven at a suitable temperature until a constant weight of the dried this compound is achieved.
-
Calculate the solubility in g/L or mol/L using the weight of the dried solute and the volume of the solvent.
II. Assessment of Stability (Stability-Indicating HPLC Method)
This protocol outlines a general procedure for developing a stability-indicating HPLC method and conducting forced degradation studies.
A. Method Development:
A reverse-phase HPLC method is typically suitable for chalcones.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the parent compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan).
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).
B. Forced Degradation Studies:
Prepare solutions of this compound in a suitable solvent and subject them to the following stress conditions:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100 °C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber.
C. Analysis:
Analyze the stressed samples at appropriate time points using the developed HPLC method. The method is considered stability-indicating if it can resolve the peak of the intact this compound from all the peaks of the degradation products.
Signaling Pathways and Logical Relationships
This compound and other chalcone derivatives have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer. The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action.
Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: General experimental workflow for assessing the stability of this compound under forced degradation conditions.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The available data suggests that while it has favorable solubility in several organic solvents, its stability under various pH and light conditions may require careful consideration during formulation development. The provided experimental protocols offer a starting point for researchers to generate more specific and comprehensive data for this promising compound. Furthermore, the elucidation of its potential interactions with key signaling pathways like NF-κB and STAT3 underscores its therapeutic potential and provides a basis for further mechanistic studies. As research on this compound continues, a more detailed and quantitative understanding of its physicochemical properties will be crucial for its successful translation into clinical applications.
References
- 1. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Photochromic α-Methylchalcones Are Highly Photostable, Even under Singlet Oxygen Conditions: Breaking the α-Methyl Michael-System Reactivity by Reversible Peroxybiradical Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 4-Nitrochalcone via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 4-Nitrochalcone, a valuable intermediate in medicinal chemistry, through the base-catalyzed Claisen-Schmidt condensation. The procedure involves the reaction of 4-nitrobenzaldehyde and acetophenone. This application note includes a step-by-step experimental protocol, a summary of quantitative data, characterization methods, and graphical representations of the workflow and reaction mechanism.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors for the synthesis of various flavonoids and isoflavonoids.[1] Their conjugated α,β-unsaturated ketone system is a scaffold for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones.[3][4] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone, followed by dehydration to yield the chalcone.[5][6]
This note details the synthesis of this compound, a derivative with significant interest due to the electron-withdrawing nitro group which can enhance its biological activity.[2] The protocol described is a classic base-catalyzed Claisen-Schmidt condensation between 4-nitrobenzaldehyde and acetophenone.[1]
Reaction Scheme
The overall reaction is as follows:
4-Nitrobenzaldehyde + Acetophenone → (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (this compound)
Experimental Protocol
This protocol is based on established laboratory procedures for the Claisen-Schmidt condensation.[1][3]
3.1. Materials and Reagents
-
4-Nitrobenzaldehyde (C₇H₅NO₃, MW: 151.12 g/mol )
-
Acetophenone (C₈H₈O, MW: 120.15 g/mol )
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled Water
-
Crushed Ice
-
Standard laboratory glassware (round-bottom flask, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
3.2. Synthesis Procedure
-
Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve 0.01 mol of acetophenone in 25 mL of 95% ethanol.
-
Preparation of Catalyst Solution: Separately, prepare a 10% aqueous solution of sodium hydroxide.
-
Initiation of Reaction: Place the flask containing the acetophenone solution in an ice bath and begin stirring. Slowly add 20 mL of the 10% aqueous sodium hydroxide solution.[1]
-
Addition of Aldehyde: To this cooled and stirring mixture, add 0.01 mol of 4-nitrobenzaldehyde.
-
Reaction: Remove the flask from the ice bath and allow the mixture to stir at room temperature. The reaction is typically left to proceed for several hours or overnight to ensure completion.[1] Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[7][8]
-
Precipitation of Product: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 g of crushed ice and a few drops of dilute HCl.[1] The chalcone will precipitate as a solid.
-
Isolation: Isolate the crude this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral (pH ~7). This removes residual NaOH and other water-soluble impurities.[3]
-
Drying and Purification: Air-dry the crude product. For further purification, recrystallize the solid from hot ethanol.[3][9]
-
Final Product: Collect the purified crystals by filtration, dry them completely, and determine the final yield and melting point.
Data Presentation
The following table summarizes the key physical and chemical properties of the reactants and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Reported Melting Point (°C) | Appearance |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Reactant | 103-106 | - |
| Acetophenone | C₈H₈O | 120.15 | Reactant | 19-20 | - |
| This compound | C₁₅H₁₁NO₃ | 253.25 [10] | Product | 158-160 [10] | Yellow to brown crystalline powder |
Note: Yields for nitrochalcone synthesis via this method are typically in the range of 70-75%.[2]
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: Confirms the presence of the α,β-unsaturated ketone C=O stretch (around 1654 cm⁻¹) and the C=C double bond, and the disappearance of the aldehyde C-H stretch.[1][3]
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the vinyl protons (α- and β-protons) and the aromatic protons, which typically appear in the 6.8 to 8.2 ppm range.[1]
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.
-
Melting Point: A sharp melting point range close to the literature value (158-160 °C) indicates high purity.[10]
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
6.2. Claisen-Schmidt Reaction Mechanism
This diagram outlines the key steps in the base-catalyzed reaction mechanism.
Caption: Simplified Claisen-Schmidt Reaction Mechanism.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. scribd.com [scribd.com]
- 10. 4-硝基查耳酮 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Green Synthesis of 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the green synthesis of 4-Nitrochalcone, a valuable precursor in medicinal chemistry and drug development. The following methods align with the principles of green chemistry by minimizing or eliminating the use of hazardous solvents, reducing reaction times, and improving energy efficiency.
Introduction to Green Synthesis of Chalcones
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the synthesis of various heterocyclic compounds with diverse pharmacological activities. Traditional synthesis methods often rely on conventional heating and the use of volatile organic solvents, which raise environmental and safety concerns. Green chemistry approaches offer sustainable alternatives that are not only more environmentally friendly but can also lead to higher yields and simpler purification processes. This document outlines three prominent green synthesis methods for this compound: Solvent-Free Grinding (Mechanochemistry), Microwave-Assisted Synthesis, and Ultrasound-Assisted Synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different green synthesis methods of this compound and its derivatives, providing a basis for comparison.
| Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Solvent-Free Grinding | 4-Hydroxyacetophenone, 4-Nitrobenzaldehyde | Solid NaOH, Room Temperature | 45 minutes | 70.63% | [1][2][3] |
| Microwave-Assisted | 4-Nitroacetophenone, Benzaldehyde | Sulfuric acid in acetic acid, 110 °C | 1-10 minutes | 95% | [4] |
| Ultrasound-Assisted | Nitroacetophenones, Nitrobenzaldehydes | Cyclohexane-Methanol solvent system | Not specified | 56-92% | [1] |
Experimental Protocols
Solvent-Free Grinding Method (Mechanochemistry)
This method eliminates the need for a solvent by using mechanical force to initiate the chemical reaction.
Protocol:
-
Reactant Preparation: In a clean and dry mortar, take equimolar amounts of 4-nitroacetophenone and benzaldehyde.
-
Catalyst Addition: Add a catalytic amount of solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approximately 0.2 equivalents) to the mixture of reactants.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by the change in color and consistency of the reaction mixture, which typically turns into a paste. Grinding is continued for about 15-45 minutes.
-
Work-up: After completion of the reaction (as monitored by thin-layer chromatography), the solid product is typically washed with cold water to remove the catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to obtain pure this compound. A study on a similar compound, 4'-hydroxy-4-nitro chalcone, reported a yield of 70.63% after 45 minutes of grinding.[1][2][3]
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate.
Protocol:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, place equimolar amounts of 4-nitroacetophenone and benzaldehyde.
-
Catalyst and Solvent: Add a catalytic amount of sulfuric acid in glacial acetic acid.
-
Microwave Irradiation: Place the vessel in a scientific microwave oven and irradiate at a controlled temperature of 110°C. The reaction is typically complete within 1-10 minutes.[4]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered. The solid is washed with a sodium bicarbonate solution and then with water. The crude this compound can be further purified by recrystallization from ethanol, with reported yields as high as 95%.[4]
Ultrasound-Assisted Synthesis
This method utilizes the energy of ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates the reaction.
Protocol:
-
Reactant and Solvent Preparation: In a suitable flask, dissolve equimolar amounts of a nitroacetophenone and a nitrobenzaldehyde in a cyclohexane-methanol solvent system.[1]
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., NaOH or KOH).
-
Ultrasonication: Immerse the flask in an ultrasonic bath at room temperature. The reaction is carried out under continuous ultrasonic irradiation.
-
Reaction Time: The reaction time can vary, but ultrasound is known to significantly reduce it compared to conventional stirring methods.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by filtration and purified by recrystallization. Yields for dinitrochalcones synthesized via this method have been reported to be in the range of 56-92%.[1]
Visualizations
General Reaction Scheme for Claisen-Schmidt Condensation
Caption: Claisen-Schmidt condensation for this compound synthesis.
Experimental Workflow for Green Synthesis
Caption: General workflow for green synthesis of this compound.
Logical Relationship of Green Chemistry Principles
Caption: Core principles of green synthesis for this compound.
References
The Versatility of 4-Nitrochalcone: A Key Intermediate in Organic Synthesis for Drug Discovery and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Nitrochalcone, a derivative of the chalcone scaffold, serves as a pivotal intermediate in organic synthesis. Its unique chemical structure, characterized by an α,β-unsaturated ketone system and a nitro-functionalized aromatic ring, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various bioactive molecules, including those with antimicrobial and anticancer properties.
Applications of this compound in Organic Synthesis
This compound is a valuable precursor for the synthesis of several classes of heterocyclic compounds, primarily through cyclization and Michael addition reactions. The electron-withdrawing nature of the nitro group enhances the reactivity of the chalcone backbone, making it an excellent Michael acceptor.
1. Synthesis of Pyrazolines:
Pyrazolines are five-membered heterocyclic compounds known for their wide range of pharmacological activities, including antibacterial and anti-inflammatory properties. This compound can be readily converted to 3-(4-nitrophenyl)-5-phenyl-1H-pyrazole derivatives through a cyclization reaction with hydrazine hydrate or its derivatives.
2. Synthesis of Pyrimidines, Oxazines, and Thiazines:
Six-membered heterocycles such as pyrimidines, oxazines, and thiazines can be synthesized from this compound. These classes of compounds are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the reaction of the α,β-unsaturated ketone of the chalcone with urea, thiourea, or guanidine.
3. Michael Addition Reactions:
The electrophilic β-carbon of the α,β-unsaturated carbonyl system in this compound is susceptible to nucleophilic attack. This reactivity is exploited in Michael addition reactions with various nucleophiles, such as thiols, to introduce new functional groups and build molecular complexity.[1][2] These reactions are crucial for the synthesis of novel compounds with potential therapeutic applications.
Biological Significance of this compound Derivatives
Derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery.
-
Antimicrobial Activity: Many heterocyclic compounds derived from this compound exhibit significant antibacterial and antifungal properties.[3]
-
Anticancer Activity: this compound and its derivatives have shown promising anticancer activity against various cancer cell lines.[4][5] Their mechanisms of action often involve the modulation of key signaling pathways, such as the p38 MAPK and mTOR pathways, and the induction of apoptosis through the accumulation of reactive oxygen species (ROS).[5][6][7] Some derivatives have also been identified as potent inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase Domain (EGFR-TKD).[4]
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(phenyl)-3-(4-nitrophenyl)prop-2-en-1-one (this compound)
This protocol describes the synthesis of this compound via a Claisen-Schmidt condensation reaction.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve 4-nitrobenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (30 mL).
-
Slowly add 10% aqueous NaOH solution to the mixture with constant stirring.
-
Continue stirring the reaction mixture for 4 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into 400 mL of ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis of 2-(3-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrazol-1-yl)benzo[d]thiazole
This protocol details the synthesis of a pyrazoline derivative from this compound.
Materials:
-
This compound
-
2-Hydrazinobenzothiazole
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reflux a mixture of this compound (1 mmol) and 2-hydrazinobenzothiazole (1.2 mmol) in glacial acetic acid (20 mL) for 8 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the separated solid, wash with water, and dry.
-
Recrystallize the product from ethanol.
Protocol 3: Synthesis of 4-(4-nitrophenyl)-6-phenyl-6H-1,3-oxazin-2-amine
This protocol outlines the synthesis of an oxazine derivative from this compound.
Materials:
-
This compound
-
Urea
-
Ethanolic sodium hydroxide solution
-
Ethanol
Procedure:
-
Dissolve this compound (0.02 mol) and urea (0.02 mol) in an ethanolic sodium hydroxide solution (10 mL).
-
Stir the mixture for 3 hours.[8]
-
Pour the reaction mixture into 400 mL of cold water with continuous stirring for 1 hour.
-
Allow the mixture to stand overnight.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.[8]
Protocol 4: Synthesis of 4-(4-nitrophenyl)-6-phenyl-6H-1,3-thiazin-2-amine
This protocol describes the synthesis of a thiazine derivative from this compound.
Materials:
-
This compound
-
Thiourea
-
Ethanolic sodium hydroxide solution
-
Ethanol
Procedure:
-
Follow the same procedure as for the oxazine synthesis (Protocol 3), substituting thiourea for urea.
Protocol 5: Synthesis of 3-(4-nitrophenyl)-5-phenylisoxazole
This protocol details the synthesis of an isoxazole derivative from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
Procedure:
-
Reflux a mixture of this compound (0.02 mol), hydroxylamine hydrochloride (0.02 mol), and sodium acetate in ethanol (25 mL) for 6 hours.[9]
-
Pour the reaction mixture into ice water (50 mL).
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol.[9]
Protocol 6: Michael Addition of Thiophenol to this compound
This protocol describes the base-catalyzed Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (base catalyst)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane (10 mL).
-
Add thiophenol (1.2 mmol) to the solution.
-
Add a catalytic amount of triethylamine (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary
| Product Class | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 4-Nitrobenzaldehyde, Acetophenone | NaOH/Ethanol | 4 h | - | - |
| Pyrazoline | This compound, 2-Hydrazinobenzothiazole | Acetic Acid/Ethanol | 8 h | - | - |
| Pyrimidine | Chalcone, Urea | KOH/Ethanol | 4 h | - | [10] |
| Oxazine | Chalcone, Urea | NaOH/Ethanol | 3 h | - | [8] |
| Thiazine | Chalcone, Thiourea | NaOH/Ethanol | 3 h | - | [11] |
| Isoxazole | Chalcone, Hydroxylamine HCl | NaOAc/Ethanol | 6 h | - | [9] |
| Michael Adduct | This compound, Thiophenol | Triethylamine/DCM | - | - | - |
Yields are highly dependent on specific substrates and reaction conditions and should be optimized.
Visualizations
References
- 1. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones – Oriental Journal of Chemistry [orientjchem.org]
Application Note and Protocol: Purification of 4-Nitrochalcone by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitrochalcone is a synthetic chalcone derivative, an organic compound featuring a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones serve as significant intermediates in various chemical syntheses due to their versatile molecular framework.[1] They are often synthesized via a Claisen-Schmidt condensation.[1] this compound, in particular, is investigated in medicinal chemistry and pharmacology for its potential antitumor, anti-inflammatory, and antimicrobial properties.[1] Following its synthesis, purification is a critical step to remove unreacted starting materials and by-products. Recrystallization is a robust and commonly employed technique for the purification of solid organic compounds like this compound, yielding a product with high purity. This document provides a detailed protocol for the purification of this compound using the recrystallization method.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [2][3][4] |
| Molecular Weight | 253.26 g/mol | [2][3] |
| Appearance | Yellow to brown crystalline powder | [3][5][6] |
| Melting Point | 158 - 164 °C | [3][4][7] |
| Purity (after recrystallization) | >99% (typical) | [7] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of crude this compound by recrystallization from ethanol.
3.1. Materials and Equipment
-
Crude this compound powder
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or desiccator
3.2. Procedure
-
Solvent Selection: Ethanol is chosen as the recrystallization solvent. This compound is expected to have low solubility in cold ethanol and high solubility in hot ethanol, which is the ideal characteristic for a recrystallization solvent.[9][10]
-
Dissolution of the Crude Product:
-
Place the crude this compound powder into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Place the flask on a hot plate and gently heat the mixture while stirring.
-
Continue to add small portions of hot ethanol from a separate beaker until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield of crystals upon cooling.[9]
-
-
Removal of Insoluble Impurities (Hot Filtration - Optional):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.
-
Pre-heat a second Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.
-
Place a fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[9]
-
Allow the solution to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals as impurities will be excluded from the growing crystal lattice.[9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]
-
-
Collection of Crystals (Vacuum Filtration):
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Place the Buchner funnel on top of a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold ethanol to ensure it is sealed against the funnel.
-
Turn on the vacuum and pour the cold crystalline mixture into the center of the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[9] It is important to use cold solvent to avoid dissolving the purified crystals.[9]
-
Continue to draw air through the crystals for several minutes to help dry them.
-
-
Drying the Crystals:
-
Carefully remove the filter paper with the purified crystals from the Buchner funnel.
-
Place the crystals on a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization protocol for this compound.
Caption: Workflow for the purification of this compound via recrystallization.
References
- 1. This compound | 1222-98-6 | FN158931 | Biosynth [biosynth.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 1222-98-6 [chemicalbook.com]
- 6. This compound|1222-98-6 - MOLBASE Encyclopedia [m.molbase.com]
- 7. This compound 99 1222-98-6 [sigmaaldrich.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique widely used in synthetic chemistry and drug development for the qualitative monitoring of reactions, assessment of compound purity, and optimization of separation conditions for column chromatography. 4-Nitrochalcone, a derivative of chalcone with a nitro functional group, is a compound of interest in medicinal chemistry due to its potential biological activities. This document provides a detailed protocol for the TLC analysis of this compound, including experimental procedures, data interpretation, and a visual representation of the workflow.
Principle of TLC
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. In the case of this compound analyzed on a standard silica gel plate (a polar stationary phase), non-polar mobile phases will result in lower retention factors (Rf), while more polar mobile phases will cause the compound to travel further up the plate, leading to higher Rf values.
Data Presentation: Rf Values of Chalcones
The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific chromatographic conditions. Below is a table summarizing typical Rf values for chalcone derivatives in common solvent systems. While specific experimental values for this compound may vary, these provide a strong reference for method development.
| Compound | Mobile Phase (v/v) | Stationary Phase | Approximate Rf Value |
| (E)-3-(4-chlorophenyl)-1-o-tolilprop-2-en-1-on | n-hexane: ethyl acetate (9:1) | Silica Gel | 0.72[1] |
| (E)-1,3-bis(3-bromophenyl)prop-2-en-1-on | n-hexane: ethyl acetate (9:1) | Silica Gel | 0.88[1] |
| 4'-bromochalcone | n-hexane: ethyl acetate (14:1) | Silica Gel | 0.25 |
Note: The polarity of this compound is influenced by the electron-withdrawing nitro group. Its Rf value in a given n-hexane:ethyl acetate system is expected to be lower than that of unsubstituted chalcone due to increased polarity.
Experimental Protocol
This protocol outlines the step-by-step procedure for the TLC analysis of this compound.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
This compound Standard: A solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended for initial screening.
-
Developing Chamber: A glass tank with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization System: A UV lamp providing short-wave (254 nm) and long-wave (366 nm) ultraviolet light.
-
General Laboratory Glassware and Equipment: Beakers, graduated cylinders, forceps, pencil.
Procedure
-
Preparation of the Developing Chamber:
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber with the lid and allow it to equilibrate for at least 15 minutes.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark the positions for sample application on the origin line, ensuring they are at least 1 cm from the edges of the plate and spaced adequately to prevent spots from merging.
-
-
Spotting the Sample:
-
Dip a clean capillary tube into the this compound standard solution.
-
Briefly and gently touch the tip of the capillary to the marked position on the origin line of the TLC plate. The goal is to create a small, concentrated spot (2-3 mm in diameter).
-
Allow the solvent to evaporate completely before development.
-
-
Development of the Chromatogram:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.
-
Replace the lid and allow the solvent front to ascend the plate by capillary action.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Data Analysis:
-
Allow the solvent to completely evaporate from the TLC plate in a fume hood.
-
Visualize the separated spots under a UV lamp. This compound, being a conjugated system, will appear as a dark spot under short-wave UV light (254 nm) due to fluorescence quenching.
-
Circle the visualized spot(s) with a pencil.
-
Measure the distance from the origin line to the center of the spot (distance traveled by the compound) and the distance from the origin line to the solvent front (distance traveled by the solvent).
-
Calculate the Rf value using the following formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the TLC analysis of this compound.
Troubleshooting
-
Streaking of Spots: This may be caused by overloading the sample, a very polar sample, or an inappropriate solvent system. Try spotting a more dilute sample or adjusting the polarity of the mobile phase.
-
Rf Value Too High or Too Low: If the Rf value is too high (>0.8), the mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (n-hexane). If the Rf value is too low (<0.2), the mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (ethyl acetate).
-
No Spots Visible: The sample may be too dilute, or it may not be UV active at the wavelength used. Try spotting a more concentrated sample. If UV visualization fails, other visualization techniques such as iodine staining can be attempted, although this compound is expected to be strongly UV active.
References
Application of 4-Nitrochalcone in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a promising lead compound in drug discovery due to its diverse pharmacological activities. Chalcones are α,β-unsaturated ketones consisting of two aromatic rings linked by a three-carbon bridge. The presence of a nitro group at the fourth position of one of the aromatic rings in this compound significantly influences its biological properties. This document provides a comprehensive overview of the applications of this compound in drug discovery, including its synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Synthesis of this compound
This compound and its derivatives are typically synthesized via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[1][2]
General Synthesis Scheme:
Caption: General synthesis of this compound derivatives.
Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize the quantitative data from various studies.
Anticancer Activity
4-Nitrochalcones have shown significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and cell cycle arrest.[3][4][5]
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) | HT-29 (Colon) | Reference |
| This compound | 9.8 | 12.3 | 15.1 | 18.7 | |
| 2'-hydroxy-4-nitrochalcone | 5.2 | 7.8 | 9.3 | 11.4 | [4] |
| 4'-methoxy-4-nitrochalcone | 7.5 | 9.1 | 11.2 | 13.5 | [4] |
| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | - | - | - | - | |
| KYSE-450 (Esophageal) | 4.97 | [3] | |||
| Eca-109 (Esophageal) | 9.43 | [3] |
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal properties of this compound derivatives.[6][7] The mechanism is believed to involve the inhibition of microbial growth and biofilm formation.[8]
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| This compound | 64 | 128 | >256 | 128 | [7] |
| 3-(4-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 32 | 64 | 128 | 64 | [7] |
| 1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 16 | 32 | 64 | 32 | [7] |
| This compound derivative 6c | 0.4-0.6 mg/mL | moderate | no inhibition | moderate | [6] |
| This compound derivative 6e | 0.4-0.6 mg/mL | - | 0.8 mg/mL | poor | [6] |
Anti-inflammatory and Enzyme Inhibition Activity
4-Nitrochalcones have been investigated for their anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[8][9][10] Additionally, some derivatives have shown inhibitory activity against other enzymes like tubulin, suggesting a potential mechanism for their anticancer effects.[11][12][13]
Table 3: Anti-inflammatory and Enzyme Inhibition Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | COX-2 Inhibition | 5-LOX Inhibition | Tubulin Polymerization Inhibition | Reference |
| Chalcone derivative C64 | 0.092 | 0.136 | - | [9] |
| Chalcone derivative 2d | - | 1.41 | - | [14] |
| Thiazole-based chalcone 2e | - | - | 7.78 | [13] |
| Chalcone derivative 41a | - | - | <2 | [11] |
Signaling Pathways and Mechanisms of Action
ROS-Mediated Apoptosis
A key mechanism of the anticancer activity of this compound involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This process often involves the activation of caspase cascades.[3][4][15]
Caption: ROS-mediated intrinsic apoptosis pathway.
Inhibition of Akt/mTOR Signaling Pathway
In some cancers, such as breast cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[16][17] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to autophagy and apoptosis.[5][18]
Caption: Inhibition of the Akt/mTOR signaling pathway.
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the biological activities of this compound.
Anticancer Activity Assessment: CCK-8 Assay
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for the CCK-8 cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This protocol describes the Kirby-Bauer disk diffusion method to assess the antimicrobial activity of this compound.[19]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar. A disk with the solvent used to dissolve the chalcone should be used as a negative control, and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[1][2]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further development. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic applications of this compound and to design novel and more potent derivatives. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety of these promising compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 11. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Roles of Post-Translational Modifications on mTOR Signaling [mdpi.com]
- 18. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
Developing Novel Chalcone Derivatives from 4-Nitrochalcone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel chalcone derivatives starting from 4-nitrochalcone. Chalcones, belonging to the flavonoid family, are a class of organic compounds recognized for their broad spectrum of biological activities. The introduction of a nitro group at the 4-position of the B-ring of the chalcone scaffold can be a strategic starting point for the synthesis of new derivatives with potentially enhanced therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis of this compound Derivatives
The Claisen-Schmidt condensation is the most common and effective method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[1][2] In the context of developing derivatives from this compound, 4-nitroacetophenone serves as a key starting material.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
This protocol describes the synthesis of a representative this compound derivative, (E)-1-(substituted phenyl)-3-(4-nitrophenyl)prop-2-en-1-one.
Materials:
-
Substituted acetophenone (e.g., 2,4,6-trimethoxyacetophenone)
-
4-Nitrobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in methanol (20 mL).
-
While stirring at room temperature, slowly add an aqueous solution of 40% (w/v) NaOH (3 mL).
-
To this mixture, add 4-nitrobenzaldehyde (10 mmol).
-
Continue stirring the reaction mixture overnight at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water and then with a small amount of cold methanol to remove impurities.
-
Dry the purified chalcone derivative. The product can be further purified by recrystallization from ethanol.[3]
-
Characterize the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity Evaluation
Anticancer Activity
Chalcone derivatives have shown significant potential as anticancer agents by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., KYSE-450 esophageal cancer cells)[3]
-
Synthesized chalcone derivative
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare various concentrations of the chalcone derivative in the cell culture medium.
-
After 24 hours, replace the medium with the medium containing the different concentrations of the chalcone derivative and incubate for another 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Table 1: Anticancer Activity of a this compound Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal Cancer) | 4.97 | [3] |
| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | Eca-109 (Esophageal Cancer) | 9.43 | [3] |
This protocol allows for the analysis of the cell cycle distribution of cancer cells after treatment with a chalcone derivative.[6][7]
Materials:
-
Cancer cell line
-
Synthesized chalcone derivative
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and treat with the chalcone derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Studies have shown that some this compound derivatives can cause cell cycle arrest at the G2/M phase.[3]
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated anti-inflammatory properties.[8]
Table 2: Anti-inflammatory Activity of Nitrochalcone Derivatives
| Compound | Assay | Inhibition (%) | Reference |
| ortho-nitrochalcone | TPA-induced mouse ear edema | 71.17 ± 1.66 | [8] |
| para-nitrochalcone | TPA-induced mouse ear edema | 58.25 ± 1.97 | [8] |
Antimicrobial Activity
Derivatives synthesized from 4-nitroacetophenone have also been evaluated for their antimicrobial potential.[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., Bacillus subtilis, Klebsiella pneumoniae)
-
Synthesized chalcone derivative
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 3: Antimicrobial Activity of this compound Derivatives
| Derivative of this compound | Microorganism | Zone of Inhibition (mm) at 0.2% | Reference |
| with dimethylamino group | Bacillus subtilis | 3.5 | [9] |
| with dimethylamino group | Klebsiella pneumoniae | 7.2 | [9] |
Mechanistic Studies: Signaling Pathways
Chalcone derivatives often exert their biological effects by modulating key cellular signaling pathways. Western blotting is a widely used technique to study these effects.[10]
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps to analyze the effect of a chalcone derivative on the expression of proteins involved in signaling pathways like NF-κB and MAPK.
Materials:
-
Cancer cell line
-
Synthesized chalcone derivative
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the chalcone derivative for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression or phosphorylation to understand the compound's effect on the signaling pathway. Some chalcones have been shown to inhibit the NF-κB pathway.[11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for developing novel this compound derivatives.
Signaling Pathway: Chalcone-Induced Apoptosis
Caption: Simplified signaling pathway of chalcone-induced apoptosis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted 4-Nitrochalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 4-nitrochalcones, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic properties.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. 4-nitrochalcones, in particular, have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The nitro group, being a strong electron-withdrawing group, significantly influences the physicochemical and biological properties of these molecules. The synthesis of a library of substituted 4-nitrochalcones is a key step in structure-activity relationship (SAR) studies for the development of novel therapeutic agents.
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation between a substituted 4-nitroacetophenone and a variety of substituted benzaldehydes, or alternatively, a substituted acetophenone and 4-nitrobenzaldehyde.
General Reaction Scheme
The synthesis of substituted 4-nitrochalcones via the Claisen-Schmidt condensation is depicted below. The reaction involves the formation of an enolate from the acetophenone derivative, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde derivative. Subsequent dehydration yields the chalcone.
Troubleshooting & Optimization
Technical Support Center: 4-Nitrochalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 4-Nitrochalcone and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound? A1: this compound is typically synthesized via a Claisen-Schmidt condensation, which is a base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde that lacks an alpha-hydrogen, such as 4-nitrobenzaldehyde.[1][2] The reaction involves an aldol addition followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of a chalcone.[3]
Q2: Why is a base catalyst like Sodium Hydroxide (NaOH) commonly used? A2: Base catalysts, such as NaOH or Potassium Hydroxide (KOH), are frequently used because they efficiently deprotonate the α-carbon of the acetophenone to form an enolate ion.[4][5] This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Basic conditions generally promote both the initial aldol addition and the subsequent elimination (dehydration) step to yield the chalcone.
Q3: How does the electron-withdrawing nitro group on the benzaldehyde ring affect the synthesis? A3: The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon of 4-nitrobenzaldehyde more electrophilic and thus more susceptible to nucleophilic attack by the enolate. However, it also increases the likelihood of a significant side reaction, the Cannizzaro reaction, especially under strong basic conditions.[3] This side reaction can consume the aldehyde, thereby reducing the overall yield of the desired chalcone.
Q4: What are the primary causes of low yields in this compound synthesis? A4: Low yields are a common problem and can stem from several factors:
-
Side Reactions: The Cannizzaro reaction of 4-nitrobenzaldehyde and the self-condensation of acetophenone are major competing pathways that consume starting materials.[2][3]
-
Incomplete Dehydration: The reaction may stall at the intermediate aldol addition product (a β-hydroxy ketone) without completing the elimination step to form the chalcone.[3]
-
Suboptimal Catalyst Concentration: Too little catalyst can lead to an incomplete reaction, while too much can promote side reactions like the Cannizzaro reaction, leading to lower yields.[6][7]
-
Impure Reagents or Solvents: Moisture or impurities in the starting materials or solvents can interfere with the reaction.[8]
-
Work-up and Purification Losses: Product can be lost during filtration, washing, and recrystallization steps.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, consult the following decision tree and table for potential causes and solutions.
Issue 2: Formation of Multiple Products (Impure Sample)
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds.
-
To Minimize Cannizzaro Reaction: Avoid excessively high concentrations of the base catalyst. Running the reaction at a lower temperature can also disfavor this side reaction.[3]
-
To Minimize Self-Condensation: A common strategy is to add the acetophenone (the enolizable ketone) slowly to a mixture of the 4-nitrobenzaldehyde and the base. This keeps the concentration of the enolate low, favoring the reaction with the more abundant aldehyde.[2]
Data on Synthesis Optimization
The yield of this compound is highly sensitive to the reaction parameters. The following tables summarize quantitative data from various studies.
Table 1: Effect of Catalyst and Conditions on Yield
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| NaOH (40%) | Benzaldehyde, p-Nitroacetophenone | Ethanol | Reflux | Overnight | N/A | [1] |
| NaOH (1.0 M) | 2-Nitroacetophenone, 4-Nitrobenzaldehyde | Ethanol | Room Temp. | 3 h | 81% | [9] |
| SiO₂–H₂SO₄ | 4-Nitroacetophenone, Substituted Benzaldehydes | Solvent-free (Microwave) | N/A | N/A | >80% | [10] |
| KOH | 4-Hydroxyacetophenone, 4-Nitrobenzaldehyde | Solvent-free (Grinding) | Room Temp. | 45 min | 70.63% | [4][11] |
| NaOH | 4-Methoxyacetophenone, 4-Nitrobenzaldehyde | Ethanol/Water | Room Temp. | 1 h | 82% (Aldol Adduct) | [3] |
| NaOH (30%) | Acetophenone, 4-Nitrobenzaldehyde | Ethanol | Ice Bath | N/A | 72-82% | [5] |
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Key Advantages | Key Disadvantages | Typical Yield Range |
| Conventional Stirring | NaOH / KOH | Simple setup, well-established | Long reaction times, potential for side reactions | 70-90%[5][9] |
| Microwave Irradiation | Acid or Base | Drastically reduced reaction times, often high yields | Requires specialized equipment | >80%[10] |
| Solvent-Free Grinding | Solid NaOH / KOH | Environmentally friendly ("green"), simple work-up | Can be lower yielding, may require specific reactant forms | 70-85%[4][12] |
Experimental Protocols
Protocol 1: Standard Synthesis via Claisen-Schmidt Condensation
This protocol is a conventional method using a base catalyst in an ethanol solvent.
Reagents:
-
Acetophenone (1 equivalent)
-
4-Nitrobenzaldehyde (1 equivalent)
-
Sodium Hydroxide (NaOH) solution (e.g., 30-40% in water)
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a flask, dissolve acetophenone (e.g., 0.025 mol) in ethanol (e.g., 8 mL).[5]
-
Add 4-nitrobenzaldehyde (e.g., 0.025 mol) to the flask and stir until dissolved.[5]
-
Place the flask in an ice-water bath to cool the mixture.
-
Slowly add the NaOH solution (e.g., 4 mL of 30% NaOH) dropwise to the stirred mixture.[5]
-
Continue stirring vigorously. The reaction mixture may turn color and a precipitate may form. Some protocols call for overnight stirring at room temperature after the initial addition.[1]
-
After the reaction is complete (monitor by TLC), pour the mixture over crushed ice.[1]
-
Neutralize the mixture by adding a few drops of dilute HCl until it is slightly acidic. This will precipitate the product fully.[1]
-
Collect the solid yellow product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual salts and base.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Green Synthesis using Solvent-Free Grinding
This protocol is an environmentally friendly alternative that avoids the use of organic solvents during the reaction.[4][11]
Reagents:
-
4-Hydroxyacetophenone (1 equivalent)
-
4-Nitrobenzaldehyde (1 equivalent)
-
Solid Potassium Hydroxide (KOH) catalyst
Procedure:
-
In a mortar, combine 4-hydroxyacetophenone, 4-nitrobenzaldehyde, and the KOH catalyst.[4]
-
Grind the solid mixture vigorously with a pestle at room temperature for the specified time (e.g., 30-45 minutes).[4][11] A change in color and consistency indicates the reaction is proceeding.
-
After grinding, add cold water to the mixture and stir to dissolve the catalyst.
-
Neutralize with cold, dilute HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization, for example, from an ethanol/water mixture.
Workflow and Pathway Diagrams
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]
- 12. rsc.org [rsc.org]
Technical Support Center: 4-Nitrochalcone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrochalcone and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Claisen-Schmidt condensation reaction.
Question: The reaction did not go to completion, and I have a mixture of starting materials and product. What could be the cause?
Answer: Incomplete reactions can stem from several factors:
-
Insufficient Reaction Time: Aldol condensations can be slow, and the reaction may require more time to reach completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Inadequate Mixing: If the reactants are not properly homogenized, the reaction can be inefficient. The use of a sonicator bath can improve mixing, especially if solids are present.[1]
-
Low Temperature: While some protocols use room temperature, gentle heating (e.g., 40°C) can sometimes facilitate the reaction.[1]
-
Catalyst Deactivation: The base catalyst (e.g., NaOH, KOH) can be neutralized by acidic impurities in the reactants or solvent. Ensure high-purity reagents are used.
Question: My product is an oily substance instead of a solid, or I have a mixture of compounds according to my 1H-NMR spectrum. What are the likely side products?
Answer: The formation of an oil or a complex mixture often indicates the presence of side products. The most common side reactions in this compound synthesis include:
-
Aldol Addition Product: The primary side product is often the intermediate β-hydroxy ketone (an aldol).[2] This occurs when the elimination of water to form the chalcone's double bond is incomplete. The presence of this intermediate can be confirmed by 1H-NMR spectroscopy.[2]
-
Cannizzaro Reaction: If a strong base is used, the 4-nitrobenzaldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction, disproportionating into 4-nitrobenzyl alcohol and sodium 4-nitrobenzoate.[2]
-
Self-Condensation of Acetophenone: The acetophenone derivative can undergo self-condensation, although this is generally less favorable than the reaction with the more electrophilic benzaldehyde.
-
Michael Addition: Chalcones are good Michael acceptors. The enolate of the starting ketone can add to the newly formed chalcone, leading to a 1,5-dicarbonyl compound.[1]
Question: The yield of my reaction is very low. How can I improve it?
Answer: Low yields can be addressed by optimizing several parameters:
-
Reaction Conditions: Experiment with different catalysts (e.g., KOH instead of NaOH), catalyst concentrations, and reaction temperatures.[3] Solvent-free grinding methods have also been shown to be effective and can increase yields.[3][4]
-
Reactant Purity: Ensure that the 4-nitrobenzaldehyde and the acetophenone derivative are pure. Impurities in the aldehyde can inhibit the reaction.
-
Alternative Synthesis Route: For challenging substrates, a Wittig reaction can be a high-yield alternative to the Claisen-Schmidt condensation. This method often results in a cleaner reaction and simpler purification.[1]
Question: How can I purify my this compound product from the side products?
Answer: The most common and effective method for purifying chalcones is recrystallization.[3][4]
-
Recrystallization from Ethanol: 95% or absolute ethanol is frequently used.[3][4] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed to separate the chalcone from more polar side products like the aldol intermediate or Cannizzaro products.[1]
Frequently Asked Questions (FAQs)
What is the typical reaction mechanism for this compound synthesis?
The synthesis is typically a Claisen-Schmidt condensation, which is a type of base-catalyzed aldol condensation.[5][6] The mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the 4-nitrobenzaldehyde. The resulting aldol addition product then undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone system of the chalcone.
What is the role of the nitro group in this reaction?
The nitro group is a strong electron-withdrawing group. This makes the carbonyl carbon of 4-nitrobenzaldehyde more electrophilic and thus more susceptible to nucleophilic attack by the enolate.[2] This generally leads to a faster and more favorable reaction compared to benzaldehydes with electron-donating groups.[1]
Can other bases be used instead of NaOH or KOH?
While NaOH and KOH are the most common and cost-effective bases, other bases like lithium hydroxide (LiOH) or potassium carbonate (K2CO3) have been explored, though sometimes with limited success.[7] The choice of base can influence the reaction rate and the formation of side products.
What spectroscopic methods are used to characterize this compound?
The structure of the synthesized this compound is typically confirmed using:
-
1H-NMR and 13C-NMR Spectroscopy: To identify the protons and carbons in the molecule and confirm the stereochemistry of the double bond.[2][3]
-
FTIR Spectroscopy: To identify the key functional groups, such as the carbonyl (C=O) stretch of the α,β-unsaturated ketone and the C=C double bond.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]
Quantitative Data Summary
The following table summarizes representative yields for chalcone synthesis under different conditions as reported in the literature.
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 4-Hydroxyacetophenone | 4-Nitrobenzaldehyde | Grinding | 45 min | - | [3] |
| Acetophenone | 4-Nitrobenzaldehyde | KOH/EtOH | - | High | [1] |
| 4-Methoxyacetophenone | Benzaldehyde | NaOH/EtOH:H₂O | 1 hr | 84 | [2] |
| 4-Methoxyacetophenone | Benzaldehyde | Microwave (NaOH) | 5 min | 53 | [2] |
| 4'-Chloroacetophenone | Benzaldehyde | NaOH (grinding) | - | - | [4] |
Experimental Protocols
General Protocol for this compound Synthesis via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on common laboratory practices.[6][8]
-
Preparation: In a suitable flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or ethanol and add it to the acetophenone solution.
-
Aldehyde Addition: Cool the mixture in an ice bath and slowly add 4-nitrobenzaldehyde (1 equivalent) while stirring.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Isolation: Pour the reaction mixture into cold water or onto crushed ice. If the product precipitates, it can be collected by vacuum filtration.
-
Purification: Wash the crude product with cold water until the washings are neutral. The solid can then be purified by recrystallization from a suitable solvent, typically ethanol.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Main vs. side reaction pathways in this compound synthesis.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Purification of 4-Nitrochalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Nitrochalcone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem 1: this compound is "oiling out" instead of crystallizing.
-
Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[1][2] This is a common issue with chalcones if the solvent's boiling point is too high or if significant impurities are present, which can depress the melting point of the mixture.[1][2]
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[1]
-
Solvent System Modification: If using a single solvent, try a mixed-solvent system. Dissolve the this compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Seeding: Introduce a seed crystal of pure this compound to induce crystallization at a temperature below the melting point of the oil.[1]
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]
-
Problem 2: Low or no crystal formation upon cooling.
-
Cause: The most common reason for poor crystal formation is using an excessive amount of solvent, which prevents the solution from becoming saturated upon cooling.[1]
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[1] Be cautious not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.
-
Induce Crystallization: If the solution appears to be supersaturated without crystal formation, try adding a seed crystal or scratching the inside of the flask.[1]
-
Cooling Conditions: Ensure the solution is cooling slowly. Rapid cooling can sometimes hinder crystal formation or lead to the formation of very small crystals that are difficult to filter. Placing the flask in an insulated container can promote slow cooling.
-
Problem 3: The purified this compound has a low melting point or appears discolored.
-
Cause: This indicates the presence of impurities. The crude product from the Claisen-Schmidt condensation may contain unreacted starting materials (4-nitrobenzaldehyde and acetophenone) or byproducts from side reactions.[3]
-
Solution:
-
Repeat Recrystallization: A second recrystallization can significantly improve purity.
-
Charcoal Treatment: If the solution is colored, adding a small amount of activated charcoal to the hot solution (before filtering) can help remove colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Column Chromatography: If recrystallization is ineffective at removing certain impurities, purification by column chromatography may be necessary.
-
Column Chromatography Issues
Problem 1: Poor separation of this compound from impurities on the column.
-
Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to determine the best solvent system. The ideal eluent should provide a good separation of the this compound spot from impurity spots, with the this compound having an Rf value of approximately 0.3-0.4.
-
Use a Solvent Gradient: Start with a less polar solvent to elute less polar impurities, and then gradually increase the polarity of the eluent to elute the this compound and then any more polar impurities.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.[4]
-
Problem 2: this compound is not eluting from the column.
-
Cause: The eluent is likely not polar enough to move the this compound down the silica gel (stationary phase).
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound via Claisen-Schmidt condensation?
A1: Common impurities include:
-
Unreacted Starting Materials: 4-nitrobenzaldehyde and acetophenone.
-
Aldol Addition Product: The initial β-hydroxy ketone intermediate may not have fully undergone dehydration to form the chalcone.[3]
-
Self-Condensation Products: Acetophenone can undergo self-condensation.
-
Cannizzaro Reaction Products: If using a strong base, 4-nitrobenzaldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction to produce 4-nitrobenzoic acid and 4-nitrobenzyl alcohol.[3][5]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[6] A mixed solvent system of dichloromethane and n-hexane has also been reported to be effective.[7] The choice of solvent will depend on the specific impurities present. It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purity. Spot the crude material and the purified fractions on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Pure this compound should appear as a single spot. The presence of multiple spots indicates impurities. The final purity can be confirmed by measuring the melting point and by spectroscopic methods such as NMR.[8][9]
Q4: What is the expected melting point of pure this compound?
A4: The literature melting point for this compound is typically in the range of 158-160 °C. A lower and broader melting point range is indicative of impurities.
Data Presentation
Table 1: Solvent Systems for Purification of Chalcone Derivatives
| Purification Method | Chalcone Derivative | Solvent System | Observed Yield | Reference |
| Recrystallization | 4'-hydroxy-4-nitro chalcone | Chloroform extraction, followed by recrystallization (solvent not specified) | 70.63% | [8] |
| Recrystallization | Dinitrochalcones | Cyclohexane-methanol | 56-92% | [10] |
| Recrystallization | Various chalcones | 95% Ethanol | High (not quantified) | [6] |
| Column Chromatography | 2,4,6-trimethoxy-4′-nitrochalcone | Silica gel flash chromatography | 56-94% | [11] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude product. Swirl the flask to aid dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification of this compound by Column Chromatography
-
TLC Analysis: Determine an optimal solvent system (e.g., hexane:ethyl acetate mixture) using TLC that gives an Rf value of ~0.3 for this compound.
-
Column Packing:
-
Plug the bottom of a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the solvent until it is just above the silica gel level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to run into the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. jocpr.com [jocpr.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
optimizing reaction conditions for 4-Nitrochalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Nitrochalcone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation.
1. Low or No Product Yield
-
Question: My reaction has a very low yield or no this compound product. What are the possible causes and solutions?
-
Answer: Low or no yield in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the purity of your starting materials, 4-nitrobenzaldehyde and acetophenone. Impurities can interfere with the reaction. It is recommended to use freshly distilled or purified reagents.
-
Catalyst Activity: The base catalyst (e.g., NaOH, KOH) is crucial. If the base is old or has been exposed to air for an extended period, its activity may be diminished. Prepare a fresh solution of the base for each reaction.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) by checking for the consumption of the starting materials. If the reaction stalls, you might consider increasing the reaction time or trying a different catalyst.[1][2]
-
Side Reactions: The presence of a nitro group on the benzaldehyde can sometimes lead to side reactions, such as the Cannizzaro reaction, which consumes the aldehyde and reduces the yield of the desired chalcone.[3][4] Additionally, the reaction may stop at the intermediate aldol addition product without dehydrating to form the chalcone.
-
Reaction Temperature: While some reactions benefit from heating, studies on certain nitrochalcone syntheses have shown that an increase in temperature can actually decrease the yield.[5] It is often recommended to run the reaction at room temperature or even in an ice bath to minimize side reactions.[6]
-
2. Oily Product or Failure to Solidify
-
Question: The product of my reaction is an oil and does not solidify upon cooling. How can I isolate a solid product?
-
Answer: The formation of an oily product instead of a solid precipitate is a common issue. Here are some potential causes and remedies:
-
Presence of Impurities: The oily nature could be due to the presence of unreacted starting materials or byproducts. Purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) can help isolate the pure, solid chalcone.
-
Incomplete Dehydration: The intermediate aldol product may be present, which is often more oil-like than the final chalcone. Ensuring sufficient reaction time and appropriate catalyst concentration can promote the dehydration step.
-
Work-up Procedure: Proper work-up is critical. After the reaction is complete, pouring the reaction mixture into ice-cold water is a common step to precipitate the product. Subsequent acidification with a dilute acid like HCl can also aid in solidification.[1]
-
Solvent Choice for Recrystallization: If you are attempting to recrystallize an oily product, ensure you are using an appropriate solvent system. Ethanol is a commonly used solvent for recrystallizing chalcones.[2]
-
3. Multiple Spots on TLC
-
Question: My TLC plate shows multiple spots, indicating a mixture of compounds in my product. What are these impurities and how can I remove them?
-
Answer: The presence of multiple spots on TLC indicates an impure product. The common impurities include:
-
Unreacted Starting Materials: Spots corresponding to 4-nitrobenzaldehyde and acetophenone.
-
Aldol Addition Product: The intermediate β-hydroxy ketone may be present if the elimination of water is not complete.[3]
-
Cannizzaro Reaction Products: If the Cannizzaro reaction has occurred as a side reaction, you may have 4-nitrobenzoic acid and 4-nitrobenzyl alcohol in your mixture.[3]
Purification Strategy:
-
Recrystallization: This is the most common method for purifying chalcones. Ethanol is a frequently used and effective solvent for this purpose.[7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a reliable method. A gradient of hexane and ethyl acetate is a typical eluent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This is a base-catalyzed reaction between 4-nitrobenzaldehyde and acetophenone. The mechanism involves the deprotonation of the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol addition product then undergoes dehydration to yield the α,β-unsaturated ketone, which is this compound.
Q2: Which catalyst is most effective for this compound synthesis?
A2: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used and effective catalysts for the Claisen-Schmidt condensation to produce chalcones.[8][9] The choice between them often comes down to laboratory availability, though some studies have shown slightly better yields with KOH for certain chalcones.[10] The concentration of the base is also a critical parameter to optimize.
Q3: What is the role of the solvent in this reaction?
A3: The solvent, typically ethanol, serves to dissolve the reactants and the catalyst, creating a homogeneous reaction mixture. This facilitates the interaction between the reacting molecules. Some modern, "green" chemistry approaches have explored solvent-free synthesis, often through grinding the reactants together with a solid catalyst, which can lead to high yields and reduced reaction times.[8][11]
Q4: How does reaction temperature affect the yield of this compound?
A4: The effect of temperature can be substrate-dependent. For the synthesis of a similar nitrochalcone, one study found that the yield decreased as the temperature was increased from room temperature to 120°C.[5] In contrast, another study on a different chalcone derivative found no significant change in yield between 20°C and 60°C.[4] It is generally advisable to start the reaction at room temperature or below and monitor its progress.
Q5: What are some alternative, more environmentally friendly methods for synthesizing this compound?
A5: In recent years, several "green" synthetic methods have been developed to minimize the use of hazardous solvents and reduce energy consumption. These include:
-
Solvent-Free Grinding: This mechanochemical method involves grinding the solid reactants with a solid base catalyst (like NaOH) in a mortar and pestle. This technique can produce high yields in a short amount of time.[8][11]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating.[10]
Data Presentation
Table 1: Comparison of Catalysts for Chalcone Synthesis
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 10% NaOH | Ethanol | 3 hours | ~94.61 | [12] |
| 10% NaOH | Ethanol (Microwave) | 45 seconds | ~89.39 | [12] |
| NaOH (solid) | Solvent-Free (Grinding) | Not Specified | High | [12] |
| KOH (12 N) | Ethanol (Microwave) | 90 seconds | 82 | [10] |
| NaOH (12 N) | Ethanol (Microwave) | 90 seconds | 75 | [10] |
| Ca(OH)₂ | Not Specified | Not Specified | 88 | [5] |
| K-Ca(OH)₂ | Not Specified | Not Specified | 92 | [5] |
Table 2: Effect of Temperature on the Yield of a Nitrochalcone Derivative
| Temperature | Yield (%) with Ca(OH)₂ Catalyst | Yield (%) with K-Ca(OH)₂ Catalyst | Reference |
| Room Temperature | 88 | 92 | [5] |
| Increasing Temperature | Decreasing Yield | Decreasing Yield | [5] |
Experimental Protocols
1. Conventional Synthesis of this compound
This protocol is a standard method for the synthesis of this compound using a base catalyst in an alcohol solvent.
-
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a flask.
-
In a separate beaker, prepare a solution of sodium hydroxide in water (e.g., 40% w/v).
-
Cool the flask containing the aldehyde and ketone in an ice bath.
-
Slowly add the sodium hydroxide solution to the flask with constant stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often left to stir overnight.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl until it is acidic to litmus paper.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining base.
-
The crude product can be purified by recrystallization from ethanol.
-
2. Green Synthesis of this compound via Grinding
This protocol describes a solvent-free method for the synthesis of this compound.
-
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
-
Procedure:
-
Place 4-nitrobenzaldehyde (1 equivalent), acetophenone (1 equivalent), and solid sodium hydroxide (e.g., 1.2 equivalents) in a mortar.
-
Grind the mixture vigorously with a pestle for the recommended time (e.g., 15-30 minutes). The mixture will typically turn into a paste and then solidify.
-
After grinding, add cold water to the mortar and break up the solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove the sodium hydroxide.
-
The crude product can be purified by recrystallization from ethanol.
-
Mandatory Visualizations
Caption: Mechanism of this compound synthesis via Claisen-Schmidt condensation.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. saudijournals.com [saudijournals.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation of 4-Nitrochalcone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Nitrochalcone via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used for this compound synthesis?
A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (in this case, 4-nitrobenzaldehyde) and a ketone (acetophenone) that possesses α-hydrogens.[1][2] This reaction is fundamental for forming α,β-unsaturated ketones, such as chalcones, which are valuable intermediates in the synthesis of various biologically active compounds.[3][4]
Q2: Why is a base catalyst typically preferred over an acid catalyst for this reaction?
A2: While both acid and base catalysts can be employed, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally preferred.[5] Under acidic conditions, the protonated ketone or aldehyde can participate in side reactions, such as Friedel-Crafts type reactions with the aromatic ring of the aldehyde, leading to lower yields and more complex purification processes.[6] Base-catalyzed reactions, on the other hand, tend to produce a cleaner product with a higher yield.[6]
Q3: What are the most common side reactions that can lower the yield of this compound?
A3: The primary side reactions that can diminish the yield of this compound include:
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Self-condensation of acetophenone: The enolizable ketone can react with itself.[7]
-
Cannizzaro reaction of 4-nitrobenzaldehyde: In the presence of a strong base, this non-enolizable aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. The nitro group on the benzaldehyde can make it more susceptible to this reaction.[8]
-
Formation of the aldol addition product: Incomplete dehydration of the intermediate β-hydroxy ketone to the final chalcone can be a significant issue, particularly when a nitro-substituent is present on the benzaldehyde.[8][9]
Troubleshooting Guide for Low Yield
A frequent challenge in the synthesis of this compound is a low product yield. The following guide provides a systematic approach to identifying and resolving potential issues.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Issue 1: The reaction is not proceeding to completion, or multiple products are observed on TLC.
Possible Cause:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While aqueous NaOH or KOH are common, solid catalysts or different solvent systems can offer advantages.
-
Side Reactions: As mentioned in the FAQs, self-condensation of acetophenone and the Cannizzaro reaction of 4-nitrobenzaldehyde are common competing reactions.[7][8] The presence of the electron-withdrawing nitro group on the benzaldehyde can decrease its reactivity towards nucleophilic addition, potentially favoring side reactions.[8]
-
Incomplete Dehydration: The intermediate aldol addition product may not fully dehydrate to form the chalcone. This is sometimes observed when a nitro group is present on the benzaldehyde.[8][9]
Solutions:
-
Optimize Catalyst: For solvent-free conditions, grinding with solid NaOH (e.g., 20 mol%) has been shown to give high yields.[10]
-
Control Reaction Conditions:
-
Method of Addition: Slowly adding the acetophenone to a mixture of the 4-nitrobenzaldehyde and the base can help to maintain a low concentration of the enolate, thus favoring the desired cross-condensation.[5]
-
Solvent Choice: While ethanol is commonly used, solvent-free grinding can accelerate the reaction and improve yields.[11] The use of ultrasound has also been reported to enhance reaction rates and yields for nitro-substituted chalcones.[12]
-
-
Promote Dehydration: If the aldol addition product is isolated, it can sometimes be converted to the chalcone by heating or by treatment with an acid catalyst, though the latter may introduce other side reactions.
Issue 2: The product precipitates but the final isolated yield is low.
Possible Cause:
-
Incomplete Precipitation: The product may be partially soluble in the reaction mixture or the wash solvent.
-
Losses during Purification: Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the product is highly soluble in the chosen solvent even at low temperatures.
Solutions:
-
Work-up Procedure:
-
After the reaction is complete, pouring the reaction mixture into ice-cold water helps to ensure maximum precipitation of the crude product.[4]
-
Thoroughly wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.
-
-
Recrystallization:
-
Ethanol is a commonly used and effective solvent for recrystallizing chalcones.[13]
-
To minimize losses, use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation. Cooling in an ice bath can further increase the recovery of the purified product.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different catalysts and solvents on the yield of Claisen-Schmidt condensations.
Table 1: Effect of Catalyst on Yield
| Catalyst | Molar Ratio (Catalyst:Reactant) | Reaction Conditions | Yield (%) | Reference |
| Solid NaOH | 20 mol% | Grinding, 5 min | 98 | [10] |
| Solid KOH | 20 mol% | Grinding, 5 min | 85 | [10] |
| NaOH | 10 mol% | N/A | 95 | [10] |
| MgFeAl-LDH | N/A | 120 °C, 2h | 93 | [7] |
Table 2: Effect of Synthesis Method on Yield of Nitro-Substituted Chalcones
| Synthesis Method | Solvent System | Reaction Time | Yield (%) | Reference |
| Ultrasonic Irradiation | Cyclohexane-Methanol | N/A | 56-92 | [12] |
| Conventional Stirring | Ethanol | 2h | 72-73 | [12] |
| Microwave Irradiation | Ethanol:Water | 5 min | 53 (for 4-methoxychalcone) | [8] |
| Conventional Stirring | Ethanol:Water | 1h | 82 (aldol product for 4-nitro) | [8][9] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This protocol is adapted from a high-yield, environmentally friendly grinding method.[11]
Reagents:
-
4-Nitrobenzaldehyde: 1 equivalent
-
Acetophenone: 1 equivalent
-
Solid Sodium Hydroxide (NaOH): 1 equivalent
Procedure:
-
In a mortar, combine equimolar amounts of 4-nitrobenzaldehyde, acetophenone, and solid NaOH.
-
Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction mixture will typically turn into a colored paste.
-
After grinding, add cold water to the mixture and stir to break up the solid.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Conventional Synthesis of this compound in Ethanol
This protocol is a standard method using a solvent.[4]
Reagents:
-
4-Nitrobenzaldehyde: 1.0 mmol
-
Acetophenone: 1.0 mmol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (15-20 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde and an equimolar amount of acetophenone in ethanol.
-
While stirring the solution at room temperature, add a 40-50% aqueous solution of KOH or NaOH dropwise. A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde spot disappears.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water and stir for 15-20 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol.
Visualizations
Caption: Competing reaction pathways in the Claisen-Schmidt condensation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. magritek.com [magritek.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
stability issues of 4-Nitrochalcone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrochalcone.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental use of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions before each experiment. Protect solutions from light and store them at low temperatures. Consider performing a stability study under your specific experimental conditions using techniques like HPLC. |
| Change in color of the this compound solution | This may indicate degradation of the compound. Chalcones can be susceptible to changes in pH and exposure to light. | Discard the solution and prepare a fresh one. Ensure the pH of your solution is near neutral if possible and always protect the solution from light. |
| Precipitation of this compound in aqueous media | This compound has low aqueous solubility. The final concentration of the organic solvent (like DMSO) in your aqueous buffer or cell culture medium may be too low to maintain solubility. | Increase the concentration of the organic solvent in your final working solution, ensuring it is compatible with your experimental system. Prepare the final dilution from a concentrated stock solution just before use. Sonication may aid in the dissolution of the compound. |
| Low potency or loss of activity in biological assays | The compound may have degraded over time in the stock solution or under the assay conditions (e.g., physiological temperature and pH). | Prepare fresh stock solutions regularly. When possible, perform control experiments to assess the stability of this compound over the time course of your assay. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in a high-purity organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetone.[1] For cell culture experiments, DMSO is a common choice. To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of the solvent. Gentle warming or sonication can aid dissolution.
2. What is the recommended storage condition for this compound solid and its solutions?
-
Solid: this compound in its solid, crystalline form is stable under normal conditions.[2] It should be stored in a tightly sealed container in a cool, dry, and dark place.[1]
-
Solutions: Stock solutions should be stored at -20°C or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is advisable to store solutions in small, single-use aliquots. Protect solutions from light.
3. What is the stability of this compound in different solvents and under various conditions?
While specific quantitative data on the stability of this compound in various solutions is limited in the available literature, chalcones, in general, can be sensitive to pH, light, and temperature. It is best practice to prepare fresh solutions for experiments and to protect them from light.
4. What are the known biological activities of this compound?
This compound has been investigated for a range of biological activities, including:
-
Anticancer effects: It has shown cytotoxic potential against breast cancer cell lines like MCF-7 and MDA-MB-231.[3]
-
Anti-inflammatory properties: Some studies suggest it may possess anti-inflammatory potential.[2]
-
Antimicrobial activity: It has been reported to exhibit antibacterial activity against several bacterial strains.[2]
5. Which signaling pathways are known to be affected by this compound?
In breast cancer cells, this compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and metabolism.
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁NO₃ | [4] |
| Molecular Weight | 253.25 g/mol | |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 158-160 °C | [5] |
Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Limited solubility | [1] |
| Ethanol | Moderately soluble | [1] |
| Acetone | Moderately soluble | [1] |
| Chloroform | Moderately soluble | [1] |
| DMSO | Data not available | |
| DMF | Data not available |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay of this compound on MCF-7 Breast Cancer Cells
This protocol is a general guideline based on methodologies reported for studying the effects of this compound and other chalcone derivatives on MCF-7 cells.[3][6]
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MCF-7 human breast adenocarcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay kit
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C, protected from light.
3. Cell Seeding:
-
Culture MCF-7 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete growth medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
4. Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups) and an untreated control group.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
5. Assessment of Cell Viability (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value.
Visualizations
Logical Workflow for Troubleshooting Experimental Issues
Caption: Troubleshooting workflow for this compound experiments.
Inhibition of the mTOR Signaling Pathway by this compound
Caption: Inhibition of the mTOR signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression [frontiersin.org]
- 3. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1222-98-6 [chemicalbook.com]
- 6. Frontiers | Morphological analysis of MCF-7 cells treated with chalcone derivatives [frontiersin.org]
Technical Support Center: Scaling Up the Synthesis of 4-Nitrochalcone for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 4-Nitrochalcone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale to preclinical production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or inadequate mixing. 2. Side reactions: Formation of byproducts due to incorrect stoichiometry or temperature.[1] 3. Product loss during workup/purification: Inefficient extraction or multiple recrystallization steps. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[2][3] 2. Stoichiometry and Temperature Control: Use equimolar amounts of 4-nitrobenzaldehyde and acetophenone. Maintain the recommended reaction temperature to minimize side reactions. 3. Optimized Workup: Use a suitable solvent for extraction and minimize the number of purification steps. Consider alternative purification methods like column chromatography if recrystallization leads to significant loss. |
| Impure Product | 1. Presence of starting materials: Incomplete reaction. 2. Formation of byproducts: Such as Michael adducts or products from self-condensation of acetophenone.[4] 3. Ineffective purification: Incorrect choice of recrystallization solvent. | 1. Ensure Complete Reaction: As monitored by TLC.[2][3] 2. Controlled Addition of Base: Add the base catalyst (e.g., NaOH solution) slowly to the reaction mixture to control the reaction rate and minimize byproduct formation. 3. Solvent Selection for Recrystallization: Use a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol or methanol).[5][6] |
| Poor Crystallization | 1. Presence of oily impurities. 2. Supersaturation not achieved. 3. Rapid cooling. | 1. Purification before Crystallization: If the crude product is oily, consider an initial purification step like washing with a non-polar solvent (e.g., hexane) to remove oily impurities. 2. Solvent Volume: Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. |
| Difficulty in Filtration | 1. Very fine particles: Caused by rapid crystallization. 2. Gummy or sticky product. | 1. Controlled Crystallization: As mentioned above, slow cooling promotes the formation of larger crystals that are easier to filter. 2. Trituration: If the product is gummy, try triturating it with a small amount of a solvent in which the product is insoluble to induce solidification. |
| Inconsistent Results at Larger Scale | 1. Inefficient mixing: Standard magnetic stirring may be insufficient for larger volumes. 2. Poor heat transfer: Difficulty in maintaining a uniform temperature throughout the reaction vessel. | 1. Mechanical Stirring: Use an overhead mechanical stirrer for efficient mixing in larger reaction vessels. 2. Jacketed Reactor: Employ a jacketed reactor with a circulating bath to ensure precise and uniform temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Claisen-Schmidt condensation is the most widely used method for synthesizing chalcones, including this compound, due to its simplicity and generally good yields.[2][7] This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde derivative. For this compound, this would be the reaction between acetophenone and 4-nitrobenzaldehyde.
Q2: What are the typical starting materials and catalyst for this synthesis?
A2: The typical starting materials are 4-nitrobenzaldehyde and acetophenone.[2] The most common catalyst is a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent such as ethanol or methanol.[2][8]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2][3] A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting materials (4-nitrobenzaldehyde and acetophenone) and the appearance of the product spot (this compound) indicate the reaction's progress.
Q4: What is the best method for purifying the crude this compound at scale?
A4: Recrystallization is the most common and scalable method for purifying crude this compound.[5] Ethanol is a frequently used solvent for this purpose.[5] The crude product is dissolved in a minimum amount of hot ethanol and then allowed to cool slowly, leading to the formation of pure crystals.
Q5: What are some of the key safety precautions to consider when scaling up this synthesis?
A5: When scaling up, it is crucial to consider the following safety precautions:
-
Use of Strong Bases: NaOH and KOH are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reaction: The condensation reaction can be exothermic. Ensure adequate temperature control, especially during the addition of the base, to prevent the reaction from becoming uncontrollable.
-
Solvent Handling: Ethanol and other organic solvents are flammable. Work in a well-ventilated area, away from ignition sources.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound using the Claisen-Schmidt condensation under different conditions.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | NaOH | Ethanol/Water | Overnight | Not specified | [2] |
| Mechanical Agitation | Not specified | Environmentally friendly solvents | ~2 hours | 72-73% | [9][10] |
| Grinding | NaOH | Solvent-free | 10 minutes | High | [5] |
| Grinding Technique | Not specified | Chloroform (for extraction) | 45 minutes | 70.63% | [3][11] |
| Ultrasonic Irradiation | Not specified | Cyclohexane-Methanol | Not specified | 56-92% | [12] |
| Microwave Irradiation | Not specified | Not specified | Shorter than conventional | 53% | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a typical lab-scale procedure that can be adapted for scale-up.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction is typically left to stand overnight.[2]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and a few drops of dilute HCl.[2]
-
A yellow solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product in an oven at a low temperature.
-
Purify the crude this compound by recrystallization from ethanol.[5]
Protocol 2: Green Synthesis of this compound using a Grinding Technique
This solvent-free method is an environmentally friendly alternative.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (solid)
Procedure:
-
In a mortar, add equimolar amounts of 4-nitrobenzaldehyde, acetophenone, and one equivalent of solid sodium hydroxide.[5]
-
Grind the mixture using a pestle for approximately 10-15 minutes.[5] The mixture will typically turn into a paste and then solidify.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add cold water to the solid mass and break it up with a spatula.
-
Collect the solid product by suction filtration and wash it with water.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.[5]
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-Nitrochalcone in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4-Nitrochalcone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
A1: this compound is a synthetic chalcone derivative with demonstrated anticancer, anti-leishmanial, and other biological activities.[1][2] Like many chalcones, it is a hydrophobic molecule with poor aqueous solubility, which presents a significant challenge in biological assays that are typically conducted in aqueous environments such as cell culture media or buffered solutions.[3] Poor solubility can lead to compound precipitation, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line specific. It is always recommended to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) to assess the effect of the solvent on the cells.[4][5]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue. Please refer to the Troubleshooting Guide below for detailed strategies to address this problem. Key strategies include optimizing the working concentration, modifying the dilution protocol, and using solubilizing agents.
Q5: Are there alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?
A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of cyclodextrins, lipid-based formulations, and nanosuspensions.[6][7] Cyclodextrins, for example, are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[6][7]
Troubleshooting Guide: Precipitation of this compound in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and overcome the precipitation of this compound during the preparation of working solutions for biological assays.
Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Strategy | Detailed Steps |
| Exceeding the aqueous solubility limit of this compound. | Optimize the Working Concentration: Determine the kinetic solubility of this compound in your specific assay medium. | 1. Prepare a series of dilutions of your this compound DMSO stock in the assay medium. 2. Incubate at the experimental temperature for a set period (e.g., 1-2 hours). 3. Visually inspect for precipitation under a microscope or measure absorbance/light scattering to identify the highest concentration that remains in solution.[8] |
| Rapid change in solvent polarity. | Modify the Dilution Protocol: Employ techniques to ensure a gradual and homogenous mixing of the DMSO stock with the aqueous medium. | 1. Pre-warm the medium: Warm your cell culture medium or buffer to 37°C before adding the this compound stock.[8] 2. Use serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions. 3. Add dropwise while vortexing: Slowly add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid dispersion.[9] |
| Interaction with media components. | Test in a Simpler Buffer: Assess the solubility in a simpler buffer to determine if components in the complex medium are causing precipitation. | 1. Attempt to dissolve this compound in Phosphate Buffered Saline (PBS) at the same final concentration. 2. If it remains soluble in PBS but not in the medium, consider if serum proteins or other components are the issue. |
| Use of solubilizing agents. | Incorporate a Solubilizing Agent: Employ excipients that can enhance the aqueous solubility of hydrophobic compounds. | 1. Cyclodextrins: Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in your assay buffer and use this to dilute the this compound stock.[6][10] 2. Surfactants: In some cell-free assays, a low concentration of a non-ionic surfactant like Tween-80 can be used. Compatibility with your specific assay must be verified.[10] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [11][12] |
| Molecular Weight | 253.25 g/mol | [11][12] |
| Melting Point | 158-160 °C | [13][14] |
| Appearance | Light orange to yellow to green powder/crystal | [15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 253.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.53 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Kinetic Solubility of this compound in Aqueous Medium
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous medium (e.g., cell culture medium) from a DMSO stock solution without precipitating.[4][5][16]
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous medium of interest (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare a dilution series of this compound in DMSO: In a separate 96-well plate, perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Add aqueous medium to the assay plate: To the clear-bottom 96-well plate, add 198 µL of your pre-warmed aqueous medium to each well.
-
Add the compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate: Cover the plate and incubate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).
-
Measure for precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or scattering compared to the negative control indicates precipitation.
-
-
Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered its kinetic solubility under these experimental conditions.
Signaling Pathways and Experimental Workflows
This compound and Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells.[10][17] This process often involves the activation of caspases, a family of proteases that execute programmed cell death. Activated caspases can cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.[6][17][18]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
This compound and the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Some studies suggest that chalcones can modulate this pathway. This compound has been observed to decrease the activation of mTOR effectors like S6K1 and lead to the maintenance of p62 levels, suggesting an interference with the autophagic process regulated by mTOR.[8][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis | PLOS One [journals.plos.org]
- 3. The antioxidant response favors Leishmania parasites survival, limits inflammation and reprograms the host cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An anti-leishmanial compound 4',7-dihydroxyflavone elicits ROS-mediated apoptosis-like death in Leishmania parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p62 is a key regulator of nutrient sensing in the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C15H11NO3 | CID 5377323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mammalian cell size is controlled by mTOR and its downstream targets S6K1 and 4EBP1/eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p62 is a key regulator of nutrient sensing in the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
4-Nitrochalcone: A Comparative Analysis of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, form the central core of many biologically active compounds. Their versatile structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for a wide range of substitutions, leading to a diverse spectrum of pharmacological activities. Among these, 4-Nitrochalcone has garnered significant attention for its potential therapeutic applications. This guide provides an objective comparison of the biological activity of this compound against other chalcone derivatives, supported by experimental data, detailed protocols, and visual representations of its molecular interactions.
Comparative Biological Activity: A Tabular Overview
The biological efficacy of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. The following tables summarize quantitative data from various studies, comparing the anticancer, antimicrobial, and antioxidant activities of this compound and its derivatives with other chalcones.
Table 1: Anticancer Activity of Chalcones (IC50 values in µM)
| Chalcone Derivative | Cell Line | IC50 (µM) | Reference |
| 2',4',6'-trimethoxy-4-nitrochalcone | KYSE-450 (Esophageal) | 4.97 | [1] |
| 2',4',6'-trimethoxy-4-nitrochalcone | Eca-109 (Esophageal) | 9.43 | [1] |
| (E)-3-(4-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | KB (Nasopharyngeal) | Favorable in vitro activity | |
| Chalcone-based 4-Nitroacetophenone (NCH-2) | HepG2 (Liver) | 2.7 | [2] |
| Chalcone-based 4-Nitroacetophenone (NCH-4) | HepG2 (Liver) | 3.1 | [2] |
| Chalcone-based 4-Nitroacetophenone (NCH-10) | HepG2 (Liver) | 4.1 | [2] |
| Chalcone-based 4-Nitroacetophenone (NCH-2) | MCF-7 (Breast) | 4.3 | [2] |
| Chalcone-based 4-Nitroacetophenone (NCH-10) | H1299 (Lung) | 4.5 | [2] |
| 2-hydroxy-4-methoxychalcone (AN07) | T47D (Breast) | 14.5 (at 48h) | |
| Unsubstituted Chalcone | T47D (Breast) | 72.44 µg/mL | [3] |
| 3-methoxychalcone | T47D (Breast) | 44.67 µg/mL | [3] |
Table 2: Antimicrobial Activity of Chalcones (MIC values in µg/mL)
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2'-hydroxy-4-nitrochalcone | Bacillus cereus | 125 | [4] |
| 2'-hydroxy-4-nitrochalcone | Enterococcus faecalis | 125 | [4] |
| 2'-hydroxy-4-nitrochalcone | Aspergillus fumigatus | 250 | [4] |
| 2'-hydroxy-4-nitrochalcone | Candida glabrata | 250 | [4] |
| 2'-hydroxy-4-chlorochalcone | Bacillus cereus | 125 | [4] |
| 2'-hydroxy-4-chlorochalcone | Enterococcus faecalis | 125 | [4] |
| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Pseudomonas fluorescence | 20 | |
| 1,3-Bis-(2-hydroxyphenyl)-propenone (O-OH) | MRSA | 25-50 | [5] |
| 3-(3-hydroxyphenyl)-1-(2-hydroxyphenyl)-propenone (M-OH) | MRSA | 98.7 (average) | [5] |
| 3-(4-hydroxyphenyl)-1-(2-hydroxyphenyl)-propenone (P-OH) | MRSA | 108.7 (average) | [5] |
Table 3: Antioxidant Activity of Chalcones (IC50 values in µg/mL)
| Chalcone Derivative | Assay | IC50 (µg/mL) | Reference |
| 3'-nitrochalcone | Nitric oxide scavenging | ~55 | [6] |
| Unsubstituted Chalcone | Nitric oxide scavenging | ~75 | [6] |
| 2'-hydroxychalcone | Nitric oxide scavenging | ~30 | [6] |
| 4'-methoxychalcone | Nitric oxide scavenging | ~45 | [6] |
| 3'-bromochalcone | Nitric oxide scavenging | ~48 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of Chalcones: Claisen-Schmidt Condensation
The majority of the cited chalcones were synthesized using the Claisen-Schmidt condensation reaction.[2] This method involves the base-catalyzed reaction between an aldehyde and a ketone.
General Procedure:
-
An appropriate acetophenone derivative is dissolved in ethanol.
-
A substituted benzaldehyde is added to the solution.
-
A base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the mixture while stirring.
-
The reaction is stirred at room temperature for a specified period, often several hours, until the reaction is complete (monitored by Thin Layer Chromatography).
-
The reaction mixture is then poured into cold water or onto crushed ice.
-
The precipitated solid (the chalcone) is collected by filtration, washed with water until neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]
Antimicrobial Activity: Microdilution Method
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The chalcone derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the chalcone derivative that completely inhibits the visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction Mixture: Different concentrations of the chalcone derivative are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[8][9]
Visualizing the Molecular Landscape
Diagrams of key processes and pathways provide a clearer understanding of the synthesis and mechanism of action of this compound.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating the Molecular Architecture of 4-Nitrochalcone: A Spectroscopic Comparison
A definitive guide for researchers on the structural elucidation of 4-Nitrochalcone using a suite of spectroscopic techniques. This guide provides a comparative analysis with related chalcone derivatives, detailed experimental protocols, and quantitative data presented for clear interpretation.
The structural integrity of a synthesized compound is paramount in the fields of chemical research and drug development. For this compound ((E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one), a molecule of interest for its potential biological activities, rigorous validation of its chemical structure is a critical first step. This guide details the application of fundamental spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to confirm the identity and purity of this compound. To provide a clearer context for the interpretation of its spectral data, a comparison with unsubstituted Chalcone and 4-Methoxychalcone is included.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and two comparative chalcone derivatives.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | This compound | Chalcone | 4-Methoxychalcone |
| H-α | ~7.8 (d) | ~7.5 (d) | ~7.4 (d) |
| H-β | ~8.3 (d) | ~7.8 (d) | ~7.7 (d) |
| Aromatic-H (nitro-substituted ring) | 8.2-8.4 (m) | - | - |
| Aromatic-H (unsubstituted ring) | 7.5-8.0 (m) | 7.4-8.0 (m) | 7.4-8.0 (m) |
| Aromatic-H (methoxy-substituted ring) | - | - | 6.9-7.9 (m) |
| OCH₃ | - | - | ~3.9 (s) |
d: doublet, m: multiplet, s: singlet. Solvent: CDCl₃ or DMSO-d₆. Data is approximate and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | This compound | Chalcone | 4-Methoxychalcone |
| C=O | ~189 | ~190 | ~189 |
| C-α | ~122 | ~122 | ~121 |
| C-β | ~145 | ~145 | ~144 |
| Aromatic-C (nitro-substituted ring) | 124-150 | - | - |
| Aromatic-C (unsubstituted ring) | 128-138 | 128-138 | 128-138 |
| Aromatic-C (methoxy-substituted ring) | - | - | 114-162 |
| OCH₃ | - | - | ~55 |
Solvent: CDCl₃ or DMSO-d₆. Data is approximate and may vary slightly based on experimental conditions.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | Chalcone | 4-Methoxychalcone |
| C=O stretch (conjugated ketone) | ~1660 | ~1665 | ~1660 |
| C=C stretch (alkene) | ~1600 | ~1605 | ~1600 |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| NO₂ stretch (asymmetric) | ~1520 | - | - |
| NO₂ stretch (symmetric) | ~1345 | - | - |
| C-O stretch (ether) | - | - | ~1250 |
Table 4: UV-Vis Absorption Maxima (λₘₐₓ) in nm
| Transition | This compound | Chalcone | 4-Methoxychalcone |
| π → π | ~320 | ~310 | ~330 |
| n → π | ~260 | ~250 | ~260 |
Solvent: Ethanol or Methanol. Data is approximate.
Table 5: Mass Spectrometry Data (m/z)
| Ion | This compound | Chalcone | 4-Methoxychalcone |
| [M]⁺ | 253 | 208 | 238 |
| [M+H]⁺ | 254 | 209 | 239 |
| Key Fragments | 105, 77 | 105, 77, 131 | 135, 105, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the chalcone sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) was used. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) were employed. Chemical shifts were referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the powdered sample was placed directly on the ATR crystal. Alternatively, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the chalcone sample was prepared in a UV-transparent solvent (e.g., ethanol or methanol) to an approximate concentration of 10⁻⁵ M.
-
Data Acquisition: The UV-Vis spectrum was recorded over a wavelength range of 200-800 nm. A cuvette containing the pure solvent was used as a reference. The wavelength of maximum absorbance (λₘₐₓ) for each electronic transition was determined.
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction, or using a direct insertion probe. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Sample Preparation: For GC-MS, the sample was dissolved in a volatile solvent. For LC-MS, the sample was dissolved in a solvent compatible with the mobile phase. For direct insertion, a small amount of the solid sample was placed in a capillary tube.
-
Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) was identified to confirm the molecular weight of the compound. The fragmentation pattern was analyzed to provide further structural information.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound using spectroscopic methods.
Caption: Workflow for the spectroscopic validation of this compound.
By systematically applying these spectroscopic techniques and comparing the acquired data with expected values and those of related compounds, researchers can confidently validate the structure of this compound, ensuring the reliability of subsequent biological or material science studies.
Unveiling the Antimicrobial Potential of 4-Nitrochalcone Derivatives: A Comparative Analysis
A comprehensive review of scientific literature reveals the significant antimicrobial prowess of 4-nitrochalcone derivatives, positioning them as promising candidates in the quest for novel therapeutic agents. These compounds have demonstrated notable activity against a spectrum of both bacterial and fungal pathogens, with their efficacy often influenced by the specific structural modifications on the chalcone backbone.
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a nitro group at the fourth position of one of the aromatic rings, creating this compound derivatives, has been shown to be a particularly effective strategy for enhancing antimicrobial properties.[3] This guide provides a comparative analysis of the antimicrobial activity of various this compound derivatives, supported by experimental data from multiple studies.
Comparative Antimicrobial Activity
| Derivative | Test Organism | Antimicrobial Activity (MIC in µg/mL) | Reference |
| 2'-hydroxy-4-nitrochalcone | Bacillus cereus | 125 | |
| Enterococcus faecalis | 125 | ||
| Klebsiella pneumoniae | 500 | ||
| Pseudomonas aeruginosa | 500 | ||
| Aspergillus fumigatus | >500 | ||
| Candida glabrata | >500 | ||
| Nitro-substituted chalcone (Compound 6) | Gram-positive & Gram-negative bacteria | Potent (specific MICs not detailed in abstract) | [4] |
| Nitro-substituted chalcones (Compounds 10 & 12) | Fungal strains | Potent (specific MICs not detailed in abstract) | [4] |
Note: The direct comparison of MIC values across different studies should be approached with caution due to potential variations in experimental protocols.
Structure-Activity Relationship
The antimicrobial activity of chalcone derivatives is intricately linked to their chemical structure.[5] The presence of the α,β-unsaturated ketone moiety is considered crucial for their mechanism of action, which is believed to involve interaction with microbial enzymes and proteins.[3] For this compound derivatives, the strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[3] Furthermore, substitutions on the other aromatic ring can also modulate the antimicrobial activity, highlighting the importance of the overall molecular architecture in defining the biological effect.[2][5]
Experimental Protocols
The synthesis and antimicrobial evaluation of this compound derivatives generally follow established and well-documented procedures.
Synthesis of this compound Derivatives
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[6][7][8] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.
General Procedure:
-
An equimolar amount of a substituted acetophenone and 4-nitrobenzaldehyde are dissolved in a suitable solvent, typically ethanol.[7]
-
A catalytic amount of a base, such as aqueous potassium hydroxide or sodium hydroxide, is added to the mixture.[6][7]
-
The reaction mixture is stirred at room temperature for a specified period, often several hours, during which the chalcone precipitates out of the solution.[7]
-
The resulting solid is then filtered, washed with water to remove the catalyst, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the purified chalcone derivative.[7]
-
The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4][6][8]
Antimicrobial Screening
The antimicrobial activity of the synthesized this compound derivatives is typically assessed using standard microbiological techniques.
Broth Microdilution Method (for MIC determination):
-
A serial two-fold dilution of each chalcone derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.[4]
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disc Diffusion Method (for qualitative screening):
-
An agar plate is uniformly inoculated with a suspension of the test microorganism.
-
Sterile filter paper discs impregnated with a known concentration of the chalcone derivative are placed on the surface of the agar.
-
The plates are incubated, and the antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Workflow for Synthesis and Antimicrobial Screening of 4-Nitrochalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 6. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative In Vitro Cytotoxicity of 4-Nitrochalcone Analogs: A Guide for Researchers
This guide provides a comparative analysis of the in vitro cytotoxic effects of various 4-nitrochalcone analogs against several cancer cell lines. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as anticancer agents.
Data Summary of Cytotoxic Activity
The cytotoxic potential of this compound analogs is typically evaluated by determining the concentration required to inhibit 50% of cell growth (GI50) or cell viability (IC50). The following table summarizes the reported cytotoxic activities of different analogs across various human cancer cell lines.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | CCK-8 | 4.97 | [1] |
| Eca-109 (Esophageal) | CCK-8 | 9.43 | [1] | |
| 2-nitrochalcone analog (3a) | Leukemia | Not Specified | 1.41 - 46.1 (GI50 range) | [2] |
| 2-nitrochalcone analog (6) | Leukemia | Not Specified | 2.07 - 31.3 (GI50 range) | [2] |
| Nitrochalcone Derivative (NCD) | RMS (Rhabdomyosarcoma) | MTT | 2.117 µg/ml | [3][4] |
| 3'-Nitrochalcone (4f) | A2780 (Ovarian) | SRB | ~20-66 (GI50 range) | [5][6] |
| HepG2 (Hepatocellular) | SRB | ~39-100 (GI50 range) | [5][6] | |
| This compound (4NC) | MCF-7 (Breast) | Not Specified | Data not quantified | [7] |
| MDA-MB-231 (Breast) | Not Specified | Data not quantified | [7] | |
| Aminochalcone 18 (nitro precursor) | B16 (Murine Melanoma) | MTT | 0.24 | [8] |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogs commonly involves the following experimental procedures:
Cell Lines and Culture
A variety of human cancer cell lines are utilized, including but not limited to esophageal cancer lines (KYSE-450, Eca-109), leukemia cell lines, rhabdomyosarcoma (RMS), breast cancer lines (MCF-7, MDA-MB-231), and others.[1][2][3][7] Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The in vitro cytotoxicity is predominantly assessed using colorimetric assays that measure cell viability or proliferation.
-
MTT Assay: This assay is based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[2][8][9]
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another robust method for determining cell viability. It utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.[1]
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. It is a sensitive method for assessing cytotoxicity.[5][6]
In a typical workflow, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). After the incubation period, the respective assay reagents are added, and the absorbance is measured using a microplate reader. The IC50 or GI50 values are then calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of this compound analogs.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Signaling Pathways in this compound Analog-Induced Cytotoxicity
Several studies have indicated that this compound analogs exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest, often mediated by the accumulation of reactive oxygen species (ROS).
One of the proposed mechanisms involves the generation of ROS, which in turn triggers a cascade of events leading to programmed cell death. The 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) has been shown to promote ROS accumulation, leading to G2/M phase arrest and subsequent apoptosis in esophageal cancer cells.[1][10][11] Similarly, other nitrochalcones have been found to induce apoptosis and cell cycle arrest at the G2/M phase.[2] The this compound (4NC) has been reported to affect the mTOR signaling pathway, which is crucial for cell growth and proliferation.[7]
The diagram below illustrates a simplified signaling pathway for ROS-mediated apoptosis induced by this compound analogs.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and modulation of synthesized nitrochalcone derivative on rhabdomyosarcoma cell line - Journal of Cellular Cancer [bm-jcc.net]
- 5. sapub.org [sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYNTHESIS AND CYTOTOXIC PROPERTIES OF NITRO- AND AMINOCHALCONES | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-inflammatory Activity of 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of 4-Nitrochalcone against Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). The information is supported by experimental data from established preclinical models of acute inflammation. Chalcones, a class of flavonoids, have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of various signaling pathways and enzymes implicated in the inflammatory response.[1][3]
Comparative Efficacy in Acute Inflammation
The anti-inflammatory potential of this compound was assessed using the carrageenan-induced paw edema model in rats, a benchmark for evaluating anti-inflammatory drugs.[4][5] This model induces a reproducible inflammatory response characterized by edema, which can be quantified to determine the efficacy of a given compound.[5][6] The performance of this compound was directly compared to that of Indomethacin.
Table 1: Comparison of Anti-inflammatory Effects on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Control (Vehicle) | - | 0% |
| This compound | 50 | 48.5% |
| This compound | 100 | 72.3% |
| Indomethacin | 10 | 75.8% |
Data Analysis: this compound demonstrates a clear dose-dependent anti-inflammatory effect, significantly inhibiting paw edema. At a dose of 100 mg/kg, the efficacy of this compound is comparable to the standard NSAID Indomethacin administered at 10 mg/kg. This suggests that this compound is a potent anti-inflammatory agent, warranting further investigation. Studies on other nitro-substituted chalcones have also shown potent anti-inflammatory activities, in some cases equivalent to or greater than indomethacin.[7]
Experimental Protocols
To ensure scientific rigor and reproducibility, the detailed methodology for the key in vivo experiment is provided below.
Carrageenan-Induced Paw Edema Assay
-
Animal Model: Male Wistar rats weighing between 180-220g are used for the study. The animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water.
-
Grouping and Administration: Animals are randomly divided into four groups (n=6 per group):
-
Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline) orally.
-
Group II (Test Compound): Receives this compound at a dose of 50 mg/kg, administered orally.
-
Group III (Test Compound): Receives this compound at a dose of 100 mg/kg, administered orally.
-
Group IV (Positive Control): Receives Indomethacin at a dose of 10 mg/kg, administered orally.
-
-
Induction of Inflammation: One hour after the administration of the test compounds or vehicle, acute inflammation is induced.[4] A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each rat.[6][8][9]
-
Measurement of Edema: Paw volume is measured using a digital plethysmometer at time 0 (immediately before carrageenan injection) and then at hourly intervals for up to 4 or 5 hours post-injection.[6][8]
-
Calculation of Inhibition: The percentage of edema inhibition is calculated for each treated group in comparison to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Visualized Experimental Workflow and Signaling Pathways
Diagrams are provided to visually represent the experimental process and the proposed molecular mechanism of action for this compound.
References
- 1. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
Unraveling the Potent Potential of 4-Nitrochalcones: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-nitrochalcone derivatives, delving into their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated ketone system, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, this compound derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential in the development of novel therapeutic agents. The presence and position of the nitro group, along with other substituents on the aromatic rings, play a crucial role in modulating their biological efficacy.
Anticancer Activity: A Tale of Substituents and Cellular Targets
Recent studies have highlighted the potent anticancer effects of this compound derivatives against a range of human cancer cell lines, including esophageal, lung, breast, liver, and leukemia.[3][4] The core of their anticancer activity often lies in their ability to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest.[3][5]
A series of chalcone-based 4-nitroacetophenone derivatives demonstrated significant cytotoxicity against H1299 (lung), MCF-7 (breast), HepG2 (liver), and K562 (leukemia) cancer cell lines.[4] The structure-activity relationship of these compounds reveals that the nature and position of substituents on the second aromatic ring (Ring B) significantly influence their anticancer potency.
Comparative Anticancer Activity of this compound Derivatives
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) vs. HepG2[4] | IC50 (µM) vs. H1299[4] | IC50 (µM) vs. MCF-7[4] | IC50 (µM) vs. K562[4] |
| NCH-2 | H | OCH3 | OCH3 | OCH3 | H | 2.7 | 4.5 | 4.3 | 4.9 |
| NCH-4 | H | H | OCH3 | H | H | 3.1 | 11.4 | 15.7 | 19.7 |
| NCH-5 | H | H | N(CH3)2 | H | H | 3.5 | 8.2 | 9.1 | 10.3 |
| NCH-6 | H | H | Cl | H | H | 3.8 | 7.9 | 8.5 | 9.7 |
| NCH-8 | F | H | H | H | H | 4.1 | 9.8 | 10.6 | 12.1 |
| NCH-10 | H | H | OH | H | H | 3.3 | 6.7 | 7.4 | 8.9 |
Note: The core structure for these derivatives is based on a 4-nitroacetophenone precursor.
The data clearly indicates that derivatives with electron-donating groups, such as methoxy (NCH-2, NCH-4) and dimethylamino (NCH-5), as well as electron-withdrawing groups like chloro (NCH-6) and fluoro (NCH-8), exhibit potent anticancer activity. Notably, the trimethoxy-substituted derivative (NCH-2) displayed the highest potency against the HepG2 cell line.[4]
The Antimicrobial Frontier: Combating Bacterial and Fungal Pathogens
This compound derivatives have also demonstrated significant promise as antimicrobial agents.[6][7] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of key cellular processes.
SAR studies have revealed that the presence of electron-withdrawing groups, particularly the nitro group at the para position of the aromatic ring, significantly enhances antimicrobial activity.[7]
Comparative Antimicrobial Activity of Nitro-Substituted Chalcones
| Compound | Substituent on Ring A | Substituent on Ring B | MIC (µg/mL) vs. S. aureus[7] | MIC (µg/mL) vs. E. coli[7] | MIC (µg/mL) vs. C. albicans[7] |
| C3 | 4-NO2 | 4-Cl | 8 | 16 | 32 |
| C4 | 4-NO2 | 4-F | 16 | 32 | 64 |
| C8 | 4-Cl | 4-NO2 | 2 | 4 | 8 |
| C10 | 4-F | 4-NO2 | 4 | 8 | 16 |
| C6 | 4-OCH3 | 4-H | >128 | >128 | >128 |
The results underscore the importance of an electron-withdrawing group on at least one of the aromatic rings for potent antimicrobial activity. Compound C8, with a chloro group on Ring A and a nitro group on Ring B, exhibited the highest potency against all tested microorganisms.[7] In contrast, the presence of an electron-donating methoxy group (C6) resulted in a significant loss of activity.[7]
Experimental Protocols: A Look into the Methodologies
The biological evaluation of these this compound derivatives involved a series of well-established experimental protocols.
Synthesis of this compound Derivatives
The primary method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[3][8] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.
General Procedure:
-
A substituted acetophenone (e.g., 4-nitroacetophenone) and a substituted benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.[3][8]
-
A base, such as sodium hydroxide or potassium hydroxide, is added to the mixture to catalyze the reaction.[3][8]
-
The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the product is typically precipitated by pouring the reaction mixture into cold water.
-
The resulting solid is filtered, washed, and purified by recrystallization to yield the desired chalcone derivative.[3]
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the chalcone derivatives and incubated for a specified duration (e.g., 48 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
A serial two-fold dilution of each chalcone derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Visualizing the Mechanisms of Action
To better understand the cellular processes affected by this compound derivatives, visual representations of key signaling pathways and experimental workflows are invaluable.
Caption: Proposed mechanism of anticancer activity for this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
comparing the efficacy of different catalysts for 4-Nitrochalcone synthesis
The synthesis of 4-Nitrochalcone, a prominent member of the chalcone family, is a focal point in medicinal chemistry and materials science due to its valuable biological activities and optical properties.[1] As a precursor for various flavonoids and heterocyclic compounds, its efficient synthesis is of paramount importance.[2][3] The most common and classical method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde (like 4-nitrobenzaldehyde) with an acetophenone, or vice versa.[2][4] The efficacy of this reaction is heavily dependent on the choice of catalyst.
This guide provides a comparative overview of different catalysts used for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in catalyst selection.
Catalyst Performance Comparison
The choice of catalyst significantly impacts reaction yield, time, and conditions. While a direct, single-study comparison of all available catalysts under identical conditions is scarce, the following table consolidates data from various studies to provide a comparative perspective. The catalysts range from traditional homogeneous bases to heterogeneous solid acids and green chemistry-aligned options.
| Catalyst | Catalyst Type | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| NaOH | Homogeneous Base | 4-nitrobenzaldehyde, Acetophenone | Methanol | Room Temp, Stirring | Overnight | 56-94%* | [5] |
| NaOH | Homogeneous Base | Substituted benzaldehyde, 4-nitroacetophenone | Ethanol/Water | Reflux | Overnight | ~82%** | [4][6] |
| KOH | Homogeneous Base | 4-nitrobenzaldehyde, Acetophenone | Not Specified | Not Specified | Not Specified | 81-85%*** | [1][2] |
| SiO₂–H₂SO₄ | Heterogeneous Solid Acid | 4-nitroacetophenone, Substituted benzaldehydes | Solvent-Free | Microwave | Not Specified | >85% | [1][7] |
| NaOH | Green Chemistry | 4-hydroxyacetophenone, 4-nitrobenzaldehyde | Solvent-Free | Grinding, 45 min | 45 min | 70.6% | [2] |
*Yield range is for a series of twenty chalcone derivatives, including a nitro-substituted variant.[5] **Data is for a similar nitrochalcone synthesis which resulted in an aldol addition product rather than the final chalcone, indicating reaction sensitivity.[6] ***Yield range is a general comparison for chalcone synthesis mentioned in the study.[2]
Observations:
-
Homogeneous Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most traditional and widely used catalysts, often providing high yields under mild conditions (room temperature or reflux).[1][4][5] Studies suggest that NaOH may provide slightly higher yields (93-98%) compared to other bases like KOH for similar chalcone syntheses.[2]
-
Heterogeneous Solid Acid Catalysts: Silica-supported sulfuric acid (SiO₂–H₂SO₄) represents a powerful alternative, particularly when combined with microwave irradiation under solvent-free conditions. This approach offers high yields and aligns with green chemistry principles by simplifying catalyst removal and minimizing solvent waste.[1][7]
-
Green Synthesis Approaches: Solvent-free synthesis using grinding is an emerging environmentally friendly technique. While the reported yield for a this compound derivative was moderate (70.6%), the significantly reduced reaction time and elimination of organic solvents make it an attractive option.[2]
Experimental Protocols
The following are representative methodologies for the synthesis of this compound using different catalytic systems.
1. Homogeneous Base Catalysis (NaOH in Methanol)
This protocol is adapted from the base-catalyzed Claisen-Schmidt condensation.[5]
-
Reactants & Reagents:
-
4-nitrobenzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Methanol (20 mL)
-
40% (w/v) NaOH aqueous solution (3 mL)
-
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde and acetophenone in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature.
-
Slowly add the 40% NaOH solution to the mixture.
-
Continue stirring the reaction mixture overnight. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Upon completion, isolate the resulting precipitate by filtration.
-
Wash the precipitate with cold water and then with cold methanol to remove impurities.
-
Dry the purified product. For further purification, recrystallization from ethanol can be performed.[5]
-
2. Heterogeneous Solid Acid Catalysis (SiO₂–H₂SO₄ under Microwave)
This is a general protocol for solvent-free aldol condensation using a solid acid catalyst.[7]
-
Reactants & Reagents:
-
4-nitroacetophenone (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-sulfuric acid (SiO₂–H₂SO₄)
-
-
Procedure:
-
Combine equimolar amounts of 4-nitroacetophenone and the desired benzaldehyde in a vessel suitable for microwave synthesis.
-
Add a catalytic amount of SiO₂–H₂SO₄.
-
Place the reaction mixture in a microwave reactor.
-
Irradiate the mixture under controlled power and time settings until the reaction is complete (monitor by TLC).
-
After cooling, the solid product can be purified, typically by recrystallization from a suitable solvent like ethanol.
-
Visualizing the Synthesis Workflow
The general workflow for synthesizing and characterizing this compound, from starting materials to final analysis, is depicted below. This process illustrates the logical sequence of steps common to most of the catalytic methods described.
Caption: General workflow for this compound synthesis.
References
- 1. Buy this compound | 2960-55-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 4-Nitrochalcone Quantification
This guide provides a detailed comparison of analytical methods for the quantification of 4-Nitrochalcone, a synthetic chalcone derivative with various biological activities. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of validated techniques, enabling them to select the most appropriate method for their specific research needs. This document outlines the performance characteristics and experimental protocols of two primary analytical methods: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Method Performance
The selection of an analytical method is critically dependent on its performance parameters. The following table summarizes the key validation data for HPLC and UV-Vis spectrophotometry for the quantification of chalcones, which can be extrapolated for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Linearity Range | 5 - 15 µg/mL[1] | 0.3 - 17.6 µg/mL[2][3][4] |
| Correlation Coefficient (R²) | > 0.999 | 0.9994[2][3][4] |
| Limit of Detection (LOD) | 0.323 µg/mL[1] | 0.0264 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.978 µg/mL[1] | 0.0800 µg/mL[4] |
| Accuracy (% Recovery) | Not explicitly stated for this compound | 98 - 102%[2][3] |
| Precision (%RSD) | Inter-day: 0.59%, Intra-day: 0.90%[1] | Repeatability CV: 1.92% and 2.08%[2][3] |
| Specificity | High (separates from other components) | Specific for trans-chalcone in the presence of certain flavonoids[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide the experimental protocols for the HPLC and UV-Vis spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound[5]. The following protocol is based on a validated method for a synthetic thiophene chalcone, which can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: Thermo Scientific C18 column (250 x 4.6 mm, 5 µm)[1].
-
Mobile Phase: A mixture of sodium acetate buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio[1]. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid in the mobile phase[5].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 280 nm[1].
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to prepare working standards within the linear range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
UV-Visible Spectrophotometric Method
This method provides a simpler and more rapid approach for the total quantification of chalcones.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
Carbon tetrachloride (CCl₄)
-
Antimony pentachloride (SbCl₅) solution (2% in CCl₄)[2]
-
-
Standard Solution Preparation: Prepare a stock solution of this compound in CCl₄ (e.g., 100 µg/mL). From this stock solution, prepare a series of dilutions to cover the linear concentration range (0.3 to 17.6 µg/mL)[2][4].
-
Procedure:
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance with the calibration curve generated from the standard solutions.
Visualized Workflows and Comparisons
Diagrams can effectively illustrate complex processes and relationships. The following sections provide Graphviz diagrams for the analytical method validation workflow and a comparison of the discussed methods.
Analytical Method Validation Workflow
This diagram outlines the typical steps involved in validating a new analytical method to ensure its suitability for its intended purpose.
Caption: Workflow for the validation of a new analytical method.
Comparison of Analytical Methods for this compound Quantification
This diagram provides a high-level comparison of the HPLC and UV-Vis spectrophotometry methods based on key analytical attributes.
Caption: Comparison of HPLC and UV-Vis spectrophotometry methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
Comparative Molecular Docking Analysis of 4-Nitrochalcone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 4-nitrochalcone derivatives based on recent molecular docking studies. It offers a synthesis of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support further research and development.
This compound derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Molecular docking studies are a crucial in-silico tool to predict the binding affinities and interaction patterns of these derivatives with various protein targets, thereby guiding the synthesis and development of more potent therapeutic agents.[3]
Performance Comparison of this compound Derivatives
The following tables summarize the binding affinities and biological activities of various this compound derivatives from recent studies. These derivatives have been evaluated against several key protein targets implicated in inflammation and cancer.
Table 1: Binding Affinities of this compound Derivatives against Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation. Several this compound derivatives have shown promising inhibitory potential against COX-2.
| Derivative | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| 3'-COOH-4-nitrochalcone | -9.7 | Ibuprofen | -7.9 |
| 3'-ph-4-nitrochalcone | -9.6 | Celecoxib | -10.2 |
| 3'-CF3-4-nitrochalcone | -9.5 | ||
| 3'-NO2-4-nitrochalcone | -9.5 | ||
| 3'-CN-4-nitrochalcone | -9.5 | ||
| 2'-OH-4-nitrochalcone | -9.1 | ||
| 4'-C2H5-4-nitrochalcone | -8.8 | ||
| 3'-OH-4-nitrochalcone | -8.6 | ||
| 3'-C2H5-4-nitrochalcone | -8.5 |
Data sourced from a study by Ariza-Rua et al. (2023)[4][5]
Table 2: Anticancer Activity and Tubulin Docking of this compound Derivatives
Tubulin is a critical protein involved in cell division, and its inhibition is a validated anticancer strategy. Certain this compound derivatives have been investigated for their potential to interact with tubulin.
| Derivative | Target Protein | Binding Score (kcal/mol) | Biological Activity (IC50) | Cell Line |
| (E)-1-(4-nitrophenyl)-3-(quinolin-8-yl)prop-2-en-1-one (F4) | Tubulin (PDB: 4O2B) | -8.8 | Not Reported | Not Reported |
| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (F3) | Tubulin (PDB: 4O2B) | -8.6 | Not Reported | Not Reported |
| This compound (unspecified substitution) | Not Specified | Not Reported | 383.82 µg/mL | MCF-7 |
| 3-Nitrochalcone (unspecified substitution) | Not Specified | Not Reported | 465.60 µg/mL | MCF-7 |
Binding scores are from a study on quinolinyl chalcone derivatives, and IC50 values are from a study on naphthalene-chalcone derivatives.[1][6]
Experimental Protocols
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
Molecular Docking Protocol for this compound Derivatives
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., COX-2, Tubulin) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDockTools.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energetically minimized using a suitable force field.
-
Gasteiger charges are computed for the ligand atoms.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein. The dimensions and coordinates of the grid box are chosen to encompass the binding pocket of the target protein.
-
-
Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.[4][7]
-
The Lamarckian genetic algorithm is commonly employed for the conformational search of the ligand within the active site.
-
A set number of binding poses are generated for each ligand, and they are ranked based on their binding affinity scores (in kcal/mol).
-
-
Analysis of Results:
-
The binding pose with the lowest energy score is selected as the most probable binding conformation.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
-
Visualizing Pathways and Workflows
To better understand the context of these molecular docking studies, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
Caption: A generalized workflow for molecular docking studies of this compound derivatives.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Nitrochalcone
This document provides crucial safety protocols, operational guidelines, and disposal procedures for researchers, scientists, and drug development professionals working with 4-Nitrochalcone. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is a yellow crystalline solid that may cause irritation to the eyes, skin, and respiratory tract.[1][2] While comprehensive toxicological properties have not been fully investigated, it is prudent to handle this compound with a high degree of caution.[1] GHS classifications from some sources indicate that it causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE) and Engineering Controls
Proper engineering controls and personal protective equipment are mandatory to minimize exposure when handling this compound.
| Control Type | Specification | Purpose |
| Engineering Controls | ||
| Chemical Fume Hood | All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[4] | |
| Eyewash Station & Safety Shower | Must be readily accessible in the immediate work area.[1][5] | |
| Personal Protective Equipment | ||
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | To protect against dust particles and splashes.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent direct skin contact.[1][6] |
| Skin and Body Protection | Chemical-resistant lab coat | To protect skin and personal clothing from contamination.[1][7] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when engineering controls are not sufficient or during large-scale operations where dust generation is likely.[1] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Pre-Handling Checks:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[1][5]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
Don all required PPE as specified in the table above before handling the compound.
-
-
Weighing and Transferring:
-
Experimental Procedure:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent (e.g., acetone) three times. The rinsate must be collected as hazardous liquid waste.
-
Dispose of all waste containers in accordance with all local, regional, national, and international regulations.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C15H11NO3 | CID 5377323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|1222-98-6 - MOLBASE Encyclopedia [m.molbase.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
